TM5275 sodium
Description
Properties
IUPAC Name |
sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHSGBIWNPQCQZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN3NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core of Inhibition: A Technical Guide to the TM5275 Sodium Binding Site on PAI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The inhibitory potency and cellular effects of TM5275 have been quantified in various studies. The following tables summarize the key quantitative data available for TM5275.
| Parameter | Value | Method | Reference |
| IC50 | 6.95 µM | Chromogenic Assay | MedChemExpress, Selleck Chemicals.[1][2] |
| Cell Line | IC50 | Assay | Reference |
| HT1080 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| HCT116 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| Daoy | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| MDA-MB-231 | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| Jurkat | 9.7 - 60.3 µM (range) | Cell Viability Assay | Placencio et al., 2015. |
| ES-2 | ~70-100 µM | Cell Viability Assay | Mashiko et al., 2015. |
| JHOC-9 | ~70-100 µM | Cell Viability Assay | Mashiko et al., 2015. |
The PAI-1 Binding Site of TM5275
Docking Simulation Insights
Mechanism of Action: Induction of Substrate Behavior
Signaling Pathways and Logical Relationships
Experimental Protocols
Detailed experimental protocols for the specific studies on TM5275 are not always available in the public domain. However, based on standard methodologies in the field, plausible protocols for key experiments are provided below.
Molecular Docking Simulation of TM5275 with PAI-1 (Representative Protocol)
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Protein Preparation:
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Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and minimizing the structure to relieve any steric clashes.
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Ligand Preparation:
-
Generate the 3D structure of TM5275 sodium using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.
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Prepare the ligand by assigning correct atom types and charges using a force field (e.g., OPLS3e, MMFF94). Generate possible tautomers and ionization states at physiological pH.
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Grid Generation:
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Molecular Docking:
-
Perform the docking calculation using a program such as AutoDock Vina or Glide. The software will explore different conformations and orientations of TM5275 within the defined binding site.
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Pose Analysis and Scoring:
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Analyze the resulting docking poses based on their scoring functions, which estimate the binding affinity. The pose with the lowest binding energy is typically considered the most likely binding mode.
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In Vitro PAI-1 Inhibition Assay (Chromogenic Assay for IC50 Determination - Representative Protocol)
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Reagent Preparation:
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Prepare a serial dilution of this compound in the assay buffer.
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Pre-incubation:
-
Add the different concentrations of the TM5275 serial dilution to the wells. Include a control well with buffer instead of the inhibitor.
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-
Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).
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Chromogenic Reaction:
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Add the chromogenic substrate to each well. The residual active tPA will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).
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Absorbance Measurement:
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Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The absorbance is proportional to the amount of active tPA remaining.
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-
IC50 Calculation:
Conclusion
References
The Role of TM5275 in Fibrinolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fibrinolysis and the Role of PAI-1
Fibrinolysis is the physiological process of breaking down fibrin in blood clots, which is essential for preventing clot propagation and for restoring blood flow after vascular injury. The key enzyme responsible for fibrin degradation is plasmin, which is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA)[1][2][3].
TM5275: A Selective PAI-1 Inhibitor
Mechanism of Action
Quantitative Data Summary
The following tables summarize the key quantitative data for TM5275 from various preclinical studies.
Table 1: In Vitro Efficacy of TM5275
| Parameter | Value | Species/System | Reference |
| IC50 (PAI-1 Inhibition) | 6.95 µM | --- | [8][11] |
| Effective Concentration | 20 and 100 µM | Human Vascular Endothelial Cells (VECs) | [6][8] |
| Effect | Prolonged retention of tPA-GFP on VECs | Human Vascular Endothelial Cells (VECs) | [6] |
Table 2: In Vivo Efficacy of TM5275 in a Rat Thrombosis Model
| Dosage | Effect on Blood Clot Weight | Plasma Concentration (at 10 mg/kg) | Reference |
| 10 mg/kg | 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle) | 17.5 ± 5.2 µM | [8] |
| 50 mg/kg | 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle) | --- | [8] |
Signaling Pathways
Fibrinolytic Pathway
The following diagram illustrates the central role of TM5275 in the fibrinolytic pathway.
TGF-β Signaling Pathway in Hepatic Stellate Cells
Caption: TM5275 inhibits TGF-β1-induced HSC activation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the activity of TM5275.
In Vitro PAI-1 Inhibition Assay
Methodology:
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A chromogenic substrate for the plasminogen activator is then added.
Cell-Based Fibrinolysis Assay (tPA Retention on Vascular Endothelial Cells)
Objective: To visualize and quantify the effect of TM5275 on the retention of tPA on the surface of vascular endothelial cells (VECs).
Methodology:
-
Human VECs are cultured on glass-bottom dishes and transfected with a plasmid encoding for tPA tagged with a green fluorescent protein (tPA-GFP).
-
The cells are then treated with TM5275 (e.g., 20 and 100 µM) or a vehicle control.
-
The secretion and retention of tPA-GFP on the cell surface are visualized and quantified using Total Internal Reflection Fluorescence (TIRF) microscopy.
Caption: Workflow for tPA retention assay on VECs.
In Vivo Thrombosis Model (Rat)
Objective: To evaluate the antithrombotic efficacy of orally administered TM5275 in a rat model of thrombosis.
Methodology:
-
A thrombosis model is induced in rats, for example, by a combination of endothelial injury and stenosis of a major vein like the inferior vena cava.
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Rats are orally administered with different doses of TM5275 (e.g., 10 and 50 mg/kg) or a vehicle control prior to or after the induction of thrombosis.
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After a specific period, the animals are euthanized, and the formed thrombus is carefully excised and weighed.
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The reduction in thrombus weight in the TM5275-treated groups compared to the vehicle group is used to determine the antithrombotic efficacy.
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Blood samples can also be collected to measure the plasma concentration of TM5275.
Conclusion
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of the interaction between plasminogen activator inhibitor-1 and tissue-type plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: The Role of TM5275 Sodium in Modulating Plasminogen Activation via PAI-1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Plasminogen Activation System and PAI-1
The fibrinolytic system is a crucial enzymatic cascade responsible for the dissolution of fibrin clots, thereby maintaining vascular patency.[1] The central event in this system is the conversion of the zymogen plasminogen into the active serine protease plasmin, a reaction catalyzed by tPA and uPA.[1][2] Plasmin then degrades the fibrin mesh of a thrombus into soluble fibrin degradation products.[1]
Mechanism of Action of TM5275 Sodium
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Promotion of Fibrinolysis: The resulting increase in plasmin activity leads to enhanced and more rapid degradation of fibrin clots.[8][10] Studies have shown that TM5275 enhances the dissolution of fibrin clots and prolongs the retention of active tPA on the surface of vascular endothelial cells.[8][10]
The signaling pathway below illustrates the regulatory points within the fibrinolytic cascade and the specific point of intervention for TM5275.
References
- 1. Fibrinolysis and the control of blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 5. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 6. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TM5275 Sodium: A Novel PAI-1 Inhibitor for Oncological Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction to PAI-1 in Oncology
TM5275 Sodium: Mechanism of Action
Preclinical Data on this compound in Oncology
Preclinical studies have demonstrated the potential of TM5275 as an anti-cancer agent. The available data highlights its ability to induce apoptosis in various cancer cell lines.
Quantitative Data
| Parameter | Value | Target/Cell Line | Reference |
| IC50 | 6.95 µM | Plasminogen Activator Inhibitor-1 (PAI-1) | [1] |
Table 1: In vitro inhibitory activity of this compound.
| Cell Line | Cancer Type | Assay | Effect of TM5275 | Reference |
| Ovarian Cancer Cells | Ovarian Cancer | Apoptosis Assay | Induction of apoptosis through the intrinsic pathway | [2] |
| HT1080 | Fibrosarcoma | Caspase 3/7 Activity Assay | 3-fold increase in caspase 3/7 activity | [2] |
| HCT116 | Colorectal Carcinoma | Caspase 3/7 Activity Assay | 5-fold increase in caspase 3/7 activity | [2] |
Table 2: In vitro effects of TM5275 on cancer cell lines.
Signaling Pathways and Experimental Workflows
PAI-1 Signaling in Cancer Progression
Mechanism of TM5275-Induced Apoptosis
Experimental Workflow for Assessing TM5275 Efficacy
A general workflow for evaluating the anti-cancer properties of TM5275 is outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of this compound in a complete culture medium.
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Remove the existing medium and add 100 µL of the medium containing different concentrations of TM5275 or vehicle control to the wells.
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Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
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After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
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Seed cancer cells in a 6-well plate and treat them with TM5275 at the desired concentrations for the specified time.
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Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
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Wash the cells with cold PBS.
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Resuspend the cell pellet in 1X Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI to the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Caspase-3/7 Activity Assay
Principle: This luminescence-based assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal.
Procedure:
-
Seed cancer cells in a 96-well white-walled plate.
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Treat the cells with various concentrations of this compound.
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After the desired incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
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The luminescent signal is proportional to the amount of caspase-3/7 activity.
Clinical Development and Future Directions
Currently, there is no publicly available information on clinical trials specifically for this compound in oncology. However, a successor molecule, TM5614, is undergoing clinical evaluation in various indications, including cancer.[3] The preclinical data for TM5275 provides a strong rationale for further investigation into its therapeutic potential in oncology. Future studies should focus on:
-
Comprehensive in vivo efficacy studies in a broader range of cancer models.
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Pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish optimal dosing regimens.
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Investigation of potential synergistic effects with standard-of-care chemotherapies and targeted agents.
Conclusion
References
TM5275 Sodium for Idiopathic Pulmonary Fibrosis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of PAI-1 in Idiopathic Pulmonary Fibrosis
Preclinical Efficacy of TM5275 in Lung Fibrosis Models
Preclinical studies have demonstrated the anti-fibrotic potential of TM5275 in a well-established murine model of lung fibrosis induced by TGF-β1.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of TM5275 in a TGF-β1-induced lung fibrosis model in mice.
Table 1: Effect of TM5275 on Lung Collagen Deposition in a Murine Model of TGF-β1-Induced Lung Fibrosis
| Treatment Group | Dosage | Administration Route | Duration | Hydroxyproline Content (µ g/lung ) | Percent Inhibition of Collagen Accumulation |
| Saline + Vehicle | - | Intranasal (Saline), Oral (Vehicle) | 10 days | ~150 | - |
| AdTGF-β1 + Vehicle | - | Intranasal (AdTGF-β1), Oral (Vehicle) | 10 days | ~300 | 0% |
| AdTGF-β1 + TM5275 | 40 mg/kg/day | Intranasal (AdTGF-β1), Oral (TM5275) | 10 days | ~175 | ~83% |
Data extrapolated from Huang et al., 2011.[1]
Table 2: In Vitro Effects of TM5275 on Human Lung Fibroblasts (CCL-210 Cells)
| Treatment | α-Smooth Muscle Actin (α-SMA) Expression | Fibronectin Expression | PAI-1 Expression |
| Control | Baseline | Baseline | Baseline |
| TGF-β1 | Increased | Increased | Increased |
| TGF-β1 + TM5275 | Almost completely blocked TGF-β1-induced expression | Almost completely blocked TGF-β1-induced expression | Almost completely blocked TGF-β1-induced expression |
Data from Huang et al., 2011.[1]
Experimental Protocols
In Vivo TGF-β1-Induced Murine Lung Fibrosis Model
This protocol is based on the methodology described by Huang et al. (2011).[1]
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Animal Model: Male C57BL/6 mice.
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Induction of Fibrosis:
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An adenovirus expressing constitutively active TGF-β1 (AdTGF-β1(223/225)) is administered via intranasal instillation to induce lung fibrosis. A control group receives saline instillation.
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TM5275 Administration:
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Four days after the instillation of AdTGF-β1(223/225), mice are treated with TM5275.
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TM5275 is administered orally at a dose of 40 mg/kg per day for 10 consecutive days. A vehicle control group receives the vehicle solution.
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Endpoint Analysis:
-
Collagen Deposition: Lung tissue is harvested for analysis. Collagen accumulation is quantified by measuring the hydroxyproline content.
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Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition.
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In Vitro Human Lung Fibroblast Studies
This protocol is based on the in vitro experiments described by Huang et al. (2011).[1]
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Cell Line: Human lung fibroblasts (e.g., CCL-210).
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Treatment:
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Cells are treated with TGF-β1 to induce a myofibroblast phenotype and stimulate the expression of fibrotic markers.
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To assess the effect of TM5275, cells are co-treated with TGF-β1 and TM5275.
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Control groups include untreated cells and cells treated with TM5275 alone.
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Analysis of Fibrotic Markers:
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Apoptosis Assay:
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To investigate the mechanism of action, apoptosis is assessed in both TGF-β1-treated (myofibroblasts) and untreated fibroblasts following TM5275 treatment.
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Apoptosis can be measured by assays for caspase-3/7 activation.
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The expression of p53 can also be analyzed by Western blotting.
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Mechanism of Action of TM5275
Signaling Pathways
Caption: Proposed mechanism of action of TM5275 in inhibiting lung fibrosis.
Experimental Workflow
Caption: General experimental workflow for evaluating TM5275's anti-fibrotic effects.
Discussion and Future Directions
However, a critical gap remains in the translation of these promising preclinical findings to the clinical setting. A thorough search of clinical trial registries reveals no ongoing or completed clinical trials of TM5275 specifically for Idiopathic Pulmonary Fibrosis. The development of therapies for IPF is challenging, with many compounds that show efficacy in animal models failing to demonstrate similar benefits in human trials. Therefore, while the preclinical data for TM5275 are compelling, its safety and efficacy in IPF patients remain to be determined.
Future research should focus on:
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Clinical Trials: The initiation of well-designed, placebo-controlled clinical trials to evaluate the safety, tolerability, and efficacy of TM5275 in patients with IPF is the essential next step.
-
Combination Therapies: Investigating the potential of TM5275 in combination with existing approved therapies for IPF, such as pirfenidone and nintedanib, could offer synergistic effects and improved patient outcomes.
Conclusion
References
- 1. Therapeutic value of small molecule inhibitor to plasminogen activator inhibitor-1 for lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fighting the Fiber: Targeting Collagen in Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Always cleave up your mess: targeting collagen degradation to treat tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAI-1 Regulation of TGF-β1–induced Alveolar Type II Cell Senescence, SASP Secretion, and SASP-mediated Activation of Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
TM5275 Sodium: A Technical Overview of its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic Profile of TM5275 Sodium
Preclinical studies, primarily in rodent models, have indicated that TM5275 possesses a favorable pharmacokinetic profile and low toxicity.[2] However, detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of TM5275 in the public domain is limited. The available data from preclinical studies in rats is summarized below.
Preclinical Pharmacokinetic Parameters of TM5275 in Rats
| Parameter | Value | Species | Dosage | Route of Administration | Source |
| Plasma Concentration | 17.5 ± 5.2 μM | Rat | 10 mg/kg | Oral | [2] |
Key Experimental Protocols in Pharmacokinetic Analysis
The following sections describe the general methodologies for key experiments that are typically conducted to characterize the pharmacokinetic profile of a small molecule drug like TM5275.
Oral Bioavailability and Pharmacokinetic Study in Rodents
This type of study is fundamental to determining the absorption and overall pharmacokinetic profile of an orally administered compound.
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability of TM5275.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration.
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Drug Formulation and Administration: this compound is dissolved in a suitable vehicle, such as a carboxymethyl cellulose suspension, for oral administration via gavage. For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a vehicle like a solution of DMSO, PEG300, Tween80, and saline.
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Dosing: A specific dose (e.g., 10 mg/kg) is administered orally to one group of rats, and a lower dose (e.g., 1-5 mg/kg) is administered intravenously to another group.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of TM5275 are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL). Oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
In Vitro Plasma Protein Binding Assay
This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and efficacy.
Objective: To determine the percentage of TM5275 bound to plasma proteins from different species (e.g., rat, human).
Methodology:
-
Method: Rapid equilibrium dialysis (RED) is a common method.
-
Procedure:
-
A solution of TM5275 is added to plasma.
-
The plasma-drug mixture is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer solution in the other chamber.
-
The device is incubated at 37°C to allow the unbound drug to equilibrate across the membrane.
-
After incubation, samples are taken from both chambers.
-
The concentration of TM5275 in both the plasma and buffer chambers is determined by LC-MS/MS.
-
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a drug's susceptibility to metabolism by liver enzymes.
Objective: To assess the metabolic stability of TM5275 in the presence of liver microsomes.
Methodology:
-
Enzyme Source: Liver microsomes from different species (e.g., rat, human) are used as they contain a high concentration of cytochrome P450 (CYP) enzymes.
-
Incubation: TM5275 is incubated with liver microsomes in a phosphate buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.
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Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The concentration of the remaining parent drug (TM5275) is measured by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Mandatory Visualizations
Signaling Pathway of TM5275 Action
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
The Selective Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) by TM5275 Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to TM5275 Sodium
Quantitative Selectivity Profile
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Notes |
| Plasminogen Activator Inhibitor-1 (PAI-1) | 6.95 | Primary target.[1] |
| Other Serpin/Serine Protease Systems | >100 | Stated to not interfere with systems such as α1-antitrypsin/trypsin and α2-antiplasmin/plasmin up to this concentration. Specific IC50 values are not publicly available.[1] |
Note: The lack of comprehensive, publicly available quantitative data on the cross-reactivity of TM5275 with other proteases represents a current limitation in the full characterization of its selectivity profile.
Signaling Pathways
The Fibrinolytic Pathway
TGF-β Signaling Pathway
Experimental Protocols
Detailed protocols for assessing the selectivity of TM5275 are crucial for reproducible research. Below are representative methodologies for key in vitro assays.
PAI-1 Inhibition Assay (Chromogenic Substrate Method)
Materials:
-
Human recombinant tPA
-
Chromogenic tPA substrate (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TM5275 in assay buffer.
-
Add the different concentrations of TM5275 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of tPA to each well and incubate for a further period (e.g., 10 minutes) at room temperature.
-
Initiate the chromogenic reaction by adding the tPA substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
-
The rate of substrate cleavage is proportional to the residual tPA activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TM5275 concentration and fitting the data to a dose-response curve.
Selectivity Profiling Against Other Serine Proteases (Hypothetical Example: Trypsin)
This protocol describes a general method to assess the inhibitory activity of TM5275 against other serine proteases, using trypsin as an example.
Materials:
-
Trypsin from bovine pancreas
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of TM5275 in assay buffer.
-
In a 96-well plate, add a fixed concentration of trypsin to each well.
-
Add the different concentrations of TM5275 to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the chromogenic reaction by adding the trypsin substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time.
-
Calculate the percentage of trypsin inhibition for each TM5275 concentration.
-
Determine the IC50 value, if any, by plotting the percentage of inhibition against the logarithm of the TM5275 concentration. Based on existing literature, significant inhibition is not expected up to 100 μM.[1]
Experimental Workflow for Selectivity Screening
The following diagram illustrates a typical workflow for screening a compound like TM5275 for selectivity against a panel of proteases.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PAI-1抑制剂 | MCE [medchemexpress.cn]
- 3. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of plasminogen activator inhibitor-1 is a potential therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TM5275 Sodium in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data Summary
The following table summarizes the in vivo dosages of TM5275 sodium used in various mouse models.
| Disease Model | Mouse Strain | Dosage | Administration Route | Vehicle | Duration | Reference |
| Diabetic Nephropathy | Streptozotocin-induced diabetic mice | 50 mg/kg/day | Oral | Not Specified | 16 weeks | [6] |
| Intestinal Fibrosis | TNBS-induced colitis | BALB/c | 10 mg/kg/day and 50 mg/kg/day | Carboxymethyl cellulose (CMC) suspension | 2 weeks | [7] |
| Hepatic Fibrosis | Choline-deficient, L-amino acid-defined diet-fed rats | Fischer 344 | 50 mg/kg/day | In drinking water | 12 weeks | [5] |
| Cancer (Xenograft) | HT1080 and HCT116 tumor-bearing mice | Nude mice | 20 mg/kg daily (TM5441, a derivative) | Not Specified | Not Specified | [2] |
| Thrombosis | Arteriovenous shunt model in rats | CD rats | 10 and 50 mg/kg | 0.5% CMC solution | Single dose | |
| Alzheimer's Disease | APP/PS1 mice | APP/PS1 | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Preparation of this compound for Oral Administration
a) Suspension in Carboxymethyl Cellulose (CMC):
-
Weigh the required amount of this compound based on the desired dosage and the number of animals.
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.
-
This method was utilized in studies of intestinal fibrosis and thrombosis.[7]
b) Dissolution for Administration in Drinking Water:
-
For chronic administration, TM5275 can be dissolved in the drinking water.[5]
-
Calculate the total daily water consumption of the mice to determine the required concentration of TM5275 in the water to achieve the target dosage.
-
Prepare fresh medicated water regularly to ensure stability.
c) Formulation with Solvents for Gavage:
-
For a clear solution, TM5275 can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.
-
A suggested protocol is to first dissolve TM5275 in a small amount of DMSO, then add PEG300 and Tween-80, and finally bring it to the final volume with saline.
Protocol for Induction of Intestinal Fibrosis and TM5275 Treatment
This protocol is based on a study using a TNBS (2,4,6-trinitrobenzene sulfonic acid)-induced colitis model in BALB/c mice.[7]
-
Animal Model: 6-week-old female BALB/c mice.
-
Induction of Chronic Colitis and Fibrosis:
-
Administer repeated intrarectal injections of TNBS.
-
-
TM5275 Administration:
-
Prepare TM5275 in a CMC suspension as described above.
-
Begin oral administration of TM5275 (10 or 50 mg/kg/day) daily for 2 weeks, starting after the sixth TNBS injection.[7]
-
A control group should receive the vehicle (CMC suspension) only.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake throughout the experiment.
-
At the end of the treatment period, sacrifice the mice and collect colon tissues.
-
Assess the degree of fibrosis by histological analysis (e.g., Masson's trichrome staining for collagen) and quantitative measurement of collagen content.
-
Analyze the expression of fibrosis-related markers such as α-SMA and MMP-9 by immunohistochemistry or Western blot.
-
Visualizations
Signaling Pathway of TM5275 Action
Caption: Signaling pathway illustrating the mechanism of action of TM5275.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating TM5275 in mouse models.
References
- 1. TGF-β1-induced plasminogen activator inhibitor-1 expression in vascular smooth muscle cells requires pp60c-src/EGFRY845 and Rho/ROCK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Use of mouse models to study plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAI-1 mediates TGF-β1-induced myofibroblast activation in tenocytes via mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of TM5275 Sodium in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of TM5275 sodium to rats via gavage. This document includes information on the mechanism of action, preparation of the dosing solution, experimental procedures, and available data on pharmacokinetics and safety.
Introduction to TM5275
Mechanism of Action: PAI-1 Inhibition
Quantitative Data Summary
The following tables summarize the available quantitative data for TM5275 from studies in rats.
Table 1: In Vivo Efficacy in a Rat Thrombosis Model
| Treatment Group | Dose (mg/kg, oral) | Thrombus Weight (mg, Mean ± SD) |
| Vehicle (0.5% CMC) | - | 72.5 ± 2.0 |
| TM5275 | 10 | 60.9 ± 3.0 |
| TM5275 | 50 | 56.8 ± 2.8 |
| Ticlopidine (Reference) | 500 | Equivalent to 50 mg/kg TM5275 |
Data from MedchemExpress, citing preclinical studies.[3]
Table 2: Pharmacokinetic Parameter
| Compound | Dose (mg/kg, oral) | Plasma Concentration (μM, Mean ± SD) |
| TM5275 | 10 | 17.5 ± 5.2 |
Data from MedchemExpress, specific time point for plasma concentration not provided.[3]
Table 3: Safety and Toxicity Profile
| Parameter | Result |
| Acute Toxicity | Stated to have very low toxicity in mice and rats.[3] |
| Organ System Toxicity | No obvious toxicity observed in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents.[1] |
| Hemostatic Function | Does not interfere with other serpin/serine protease systems and has no detrimental effects on hemostatic function.[1] Does not modify activated partial thromboplastin time, prothrombin time, or prolong bleeding time in rats.[4] |
Experimental Protocols
4.1. Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 0.5% carboxymethyl cellulose (CMC) suspension for the oral administration of this compound.
Materials:
-
This compound salt
-
Carboxymethyl cellulose (CMC), low viscosity
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Sterile beakers and graduated cylinders
-
Scale
Procedure:
-
Prepare 0.5% CMC Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-70°C.
-
Slowly add the CMC powder (0.5 g for every 100 mL of final volume) to the heated water while stirring vigorously with a magnetic stirrer to create a uniform dispersion.
-
Once the CMC is dispersed, add the remaining volume of cold sterile water and continue to stir.
-
Allow the solution to cool to room temperature while stirring. The solution should become clear and viscous. It is recommended to stir for at least 2 hours to ensure complete hydration of the CMC. For best results, the solution can be left to stir overnight at 4°C.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
-
Maintain continuous stirring of the suspension during the dosing procedure to prevent settling of the compound.
-
4.2. Oral Gavage Protocol in Rats
This protocol outlines the standard procedure for administering the prepared this compound suspension to rats via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles for rats (typically 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL, depending on dosing volume)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately to calculate the precise volume of the this compound suspension to be administered. The typical dosing volume for rats is 5-10 mL/kg.
-
Allow the animals to acclimate to the procedure room to minimize stress.
-
-
Gavage Administration:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin over the shoulders and back, ensuring the forelimbs are controlled.
-
Position the rat in a vertical orientation to straighten the esophagus.
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach. Mark this length on the needle if necessary.
-
Draw the calculated dose of the this compound suspension into the syringe.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the back of the throat.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to reinsert.
-
Once the needle is advanced to the predetermined depth, slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or choking.
-
Continue to monitor the animals according to the specific experimental timeline.
-
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dep.nj.gov [dep.nj.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel inhibitor of plasminogen activator inhibitor-1 provides antithrombotic benefits devoid of bleeding effect in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TM5275 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to TM5275
Mechanism of Action
Role of Sodium Concentration in Cell Culture Experiments
While TM5275 is formulated as a sodium salt, there is no direct evidence in the reviewed literature to suggest that specific sodium concentrations in the cell culture medium are required for its activity. Standard physiological sodium concentrations found in most commercial cell culture media are appropriate for experiments involving TM5275.
Table 1: Typical Sodium Concentrations in Cell Culture
| Parameter | Concentration Range | Notes |
| Standard Cell Culture Media (e.g., DMEM, RPMI-1640) | 137 - 150 mM | The primary source of sodium is NaCl. |
| Intracellular Sodium Concentration in Mammalian Cells | 10 - 15 mM | Actively maintained by the Na+/K+-ATPase pump.[8][9] |
| Extracellular (Interstitial) Fluid Sodium Concentration | 135 - 145 mM | Cell culture media are formulated to mimic this physiological environment. |
In Vitro Applications of TM5275
TM5275 has been utilized in a variety of cell culture models to investigate its therapeutic potential. Its effects are concentration-dependent, and the optimal concentration should be determined empirically for each cell type and experimental setup.
Table 2: Effective Concentrations of TM5275 in Cell Culture Experiments
| Cell Line | Application | Effective Concentration | Reference |
| Vascular Endothelial Cells (VECs) | Prolonging tPA retention and enhancing fibrinolysis | 20 - 100 μM | [1] |
| ES-2 and JHOC-9 (Ovarian Cancer Cells) | Inhibition of cell proliferation and viability | 70 - 100 μM | [1] |
| HSC-T6 (Rat Hepatic Stellate Cells) | Suppression of proliferation and collagen synthesis | 100 μM | |
| v-ras-transformed Renal Epithelial Cells | Growth suppression | 20 nM | [10] |
Experimental Protocols
Protocol 1: General Protocol for Use of TM5275 in Cell Culture
This protocol provides a general guideline for dissolving and applying TM5275 to cultured cells.
Materials:
-
TM5275 sodium powder
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.44 mg of this compound (M.W. 543.97 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the TM5275 stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 μM in 1 mL of medium, add 10 μL of the 10 mM stock solution to 990 μL of medium.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the TM5275-treated samples. The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent toxicity.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the freshly prepared medium containing TM5275 or the vehicle control to the cells.
-
Incubate the cells for the desired duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Protocol 2: Assessment of PAI-1 Activity in Cell Culture Supernatants
Materials:
-
Cells cultured with TM5275 or vehicle control
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following treatment with TM5275 or vehicle control for the desired time, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any detached cells or debris.
-
Store the clarified supernatants at -80°C until analysis.
-
-
-
Data Analysis:
Protocol 3: Cell Proliferation Assay
This protocol outlines a method to evaluate the anti-proliferative effects of TM5275.
Materials:
-
Cells seeded in a 96-well plate
-
TM5275 working solutions at various concentrations
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to attach and resume growth for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of TM5275 in complete culture medium to create a range of final concentrations to be tested.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of TM5275 or controls.
-
-
Incubation:
-
Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
-
Proliferation Assessment:
-
At each time point, add the cell proliferation reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the cell viability against the TM5275 concentration to determine the IC50 value for cell growth inhibition.
-
Visualizations
Caption: Experimental workflow for assessing TM5275 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Dietary Salt on Regulation of TGF-β in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dietary salt on regulation of TGF-β in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of intracellular sodium in cultured rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE ROLE OF INTRACELLULAR SODIUM (Na+) IN THE REGULATION OF CALCIUM (Ca2+)-MEDIATED SIGNALING AND TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAI-1 Expression Is Required for HDACi-Induced Proliferative Arrest in ras-Transformed Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing TM5275 Sodium Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of TM5275 sodium stock solutions using dimethyl sulfoxide (DMSO).
Data Presentation
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1103926-82-4[3][4][6][9] |
| Molecular Formula | C₂₈H₂₇ClN₃NaO₅[4][6][9] |
| Molecular Weight | 543.97 g/mol [1][9] |
| Appearance | Solid powder[4] |
| Purity | ≥98% |
Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥100 mg/mL (183.83 mM)[1][9] |
| Water | Insoluble[1][4][9] |
| Ethanol | Insoluble[1][9] |
Experimental Protocols
Materials and Equipment
-
This compound salt powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Preparation: Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation. Ensure a clean and dry workspace.
-
Weighing the Compound: Carefully weigh out 5.44 mg of this compound powder using an analytical balance and transfer it to a sterile vial.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder. Using fresh DMSO is recommended as it is hygroscopic and absorbed moisture can affect solubility.[1][10]
-
Dissolution: Cap the vial securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.[5][11]
-
Storage:
-
Short-term (days to weeks): The stock solution can be stored at 4°C.[4]
-
Long-term (months to years): For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5][11][12] When stored at -20°C, the solution is stable for at least one month, and for up to six months at -80°C.[5]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Determine Final Concentration: Decide on the final concentration of TM5275 required for your experiment.
-
Serial Dilution (if necessary): It is best to perform initial serial dilutions of the concentrated DMSO stock solution in DMSO before diluting in an aqueous medium to prevent precipitation.[10]
-
Final Dilution: Thaw a single-use aliquot of the TM5275 stock solution. Dilute the stock solution directly into the cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TM-5275 sodium|CAS 1103926-82-4 |DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for TM5275 Sodium Formulation in Animal Studies
For Research Use Only
Introduction
For preclinical evaluation in animal models, a stable and homogenous formulation is critical for ensuring accurate and reproducible dosing. TM5275 sodium salt, being moderately hydrophobic, is often formulated as a suspension for oral administration. Carboxymethylcellulose (CMC) is a widely used, safe, and effective vehicle for preparing such suspensions for oral gavage in rodents.[5][7][8][9] These application notes provide detailed protocols for the preparation of a TM5275-CMC suspension, its administration to rodents, and a sample study design for pharmacokinetic analysis.
Materials and Equipment
2.1 Materials:
-
This compound Salt (MW: 543.97 g/mol )[10]
-
Sodium Carboxymethylcellulose (CMC), low viscosity (e.g., 0.5% w/v)[5]
-
Sterile, purified water or 0.9% sterile saline
-
Weighing paper/boats
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
2.2 Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Glass beakers or bottles
-
Graduated cylinders
-
Spatulas
-
Homogenizer, sonicator, or vortex mixer (recommended for ensuring uniform suspension)
-
pH meter (optional)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal, e.g., 20-22G for mice)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Experimental Protocols
Protocol for Preparation of 0.5% CMC Vehicle
This protocol describes the preparation of 100 mL of 0.5% (w/v) CMC vehicle, a commonly used concentration for oral gavage studies.[5]
-
Weighing: Accurately weigh 0.5 g of sodium CMC powder.
-
Dispersion: Add the 0.5 g of CMC powder to approximately 50 mL of sterile water or saline in a beaker with a magnetic stir bar.
-
Mixing: Stir the mixture vigorously on a magnetic stirrer. CMC may clump initially. Continue stirring until a uniform, viscous solution is formed. This may take several hours or can be left to stir overnight at room temperature or 4°C to ensure complete hydration.
-
Final Volume: Once the CMC is fully dissolved and the solution is homogenous, transfer it to a 100 mL graduated cylinder. Add sterile water or saline to bring the final volume to 100 mL.
-
Storage: Store the prepared 0.5% CMC vehicle in a sealed, labeled container at 4°C. It is recommended to prepare this solution fresh, at least weekly.
Protocol for this compound Formulation in 0.5% CMC
This protocol details the preparation of a TM5275 suspension for a target dose of 10 mg/kg in mice, assuming an average mouse weight of 25 g and a dosing volume of 10 mL/kg (0.25 mL per mouse).
-
Dose Calculation:
-
Concentration needed: (Dose in mg/kg) / (Dosing volume in mL/kg) = (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL.
-
Total volume needed: Calculate the total volume based on the number of animals plus a small overage (e.g., for 10 mice, prepare at least 3 mL).
-
Amount of TM5275 needed (for 5 mL): (1.0 mg/mL) * 5 mL = 5.0 mg.
-
-
Formulation Steps:
-
Accurately weigh 5.0 mg of this compound salt powder.
-
Transfer the powder to a suitable container (e.g., a small glass vial or beaker).
-
Add the required volume (5 mL) of the pre-prepared 0.5% CMC vehicle.
-
Mix thoroughly using a vortex mixer for 2-3 minutes.
-
For improved homogeneity, sonicate the suspension for 5-10 minutes or use a homogenizer until no visible clumps of powder remain. The goal is to create a fine, uniform suspension.
-
Visually inspect the suspension for uniformity before each use.
-
-
Stability and Storage:
-
It is best practice to prepare the TM5275 suspension fresh daily.[11]
-
If short-term storage is necessary, store the suspension at 4°C, protected from light. Before administration, the suspension must be brought to room temperature and thoroughly re-suspended by vortexing or sonication to ensure dose uniformity.
-
Protocol for Oral Administration (Gavage) in Mice
-
Animal Preparation: Record the body weight of each mouse before dosing to calculate the precise volume to be administered.
-
Suspension Preparation: Ensure the TM5275-CMC suspension is at room temperature and has been thoroughly mixed to ensure homogeneity.
-
Dose Aspiration: Draw the calculated volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Administration: Insert the gavage needle carefully into the mouth, passing it along one side of the mouth towards the esophagus. Advance the needle gently until it reaches the stomach (a slight resistance may be felt). Do not force the needle.
-
Dosing: Once the needle is correctly positioned, slowly dispense the contents of the syringe.
-
Post-Dosing Monitoring: After administration, return the mouse to its cage and monitor it for any signs of distress or adverse reactions.
Data Presentation
In Vivo Dose and Pharmacokinetic Parameters
The following table summarizes representative dosing and pharmacokinetic data gathered from preclinical studies on TM5275 in rodents.
| Parameter | Species | Dose | Vehicle | Result | Reference |
| Antithrombotic Efficacy | Rat | 10 mg/kg, p.o. | 0.5% CMC Solution | Plasma Concentration: 17.5 ± 5.2 µM | --INVALID-LINK--[12] |
| Antithrombotic Efficacy | Rat | 50 mg/kg, p.o. | 0.5% CMC Solution | Significantly reduced thrombus weight | --INVALID-LINK--[12] |
| Anti-fibrotic Efficacy | Mouse | 15 mg/kg/day, p.o. | CMC Suspension | No significant reduction in collagen | --INVALID-LINK--[2] |
| Anti-fibrotic Efficacy | Mouse | 50 mg/kg/day, p.o. | CMC Suspension | Significantly reduced collagen deposition | --INVALID-LINK--[2] |
| Anti-fibrotic Efficacy | Rat | 50 or 100 mg/kg/day (in water) | Drinking Water | Dose-dependent attenuation of liver fibrosis | --INVALID-LINK--[3] |
In Vitro Activity
| Parameter | Assay System | IC₅₀ | Reference |
| PAI-1 Inhibition | Cell-free assay | 6.95 µM | --INVALID-LINK--[13] |
Example Pharmacokinetic (PK) Study Design
This section outlines a sample PK study in mice to determine key parameters following a single oral dose of TM5275.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control (0.5% CMC), n=3
-
Group 2: TM5275 (e.g., 10 mg/kg), n=18 (3 mice per time point)
-
-
Administration: Single oral gavage.
-
Sample Collection: Blood samples (e.g., via retro-orbital or tail vein sampling) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at designated time points.
-
Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: TM5275 concentrations in plasma are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of PAI-1 is mediated through TGF-beta/Smad pathway in transplant arteriopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium CMC Premium Pharmaceutical Binder & Suspension Stabilizer Carboxymethyl Cellulose [pezetech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. CMC in Syrups and Suspensions - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [hpmcproducer.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Regulation of TGF-β1/MAPK-mediated PAI-1 gene expression by the actin cytoskeleton in human mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TM5275 Sodium in a Ferric Chloride-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying cardiovascular diseases such as myocardial infarction and stroke. The ferric chloride (FeCl3)-induced thrombosis model is a widely utilized in vivo assay to study the mechanisms of thrombosis and evaluate the efficacy of antithrombotic agents.[1][2][3][4][5][6] This model mimics certain aspects of vascular injury and subsequent thrombus formation.[1]
Mechanism of Action of TM5275
Signaling Pathway
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-breaking research: relationship between PAI-1 cancer cell expression and thrombosis in pancreatic cancer - Icthic Magazine [magazine.icthic.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasminogen Activator Inhibitor-1 and Thrombotic Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: TM5275 Sodium in Bleomycin-Induced Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action and Signaling Pathway
Quantitative Data Summary
The following tables summarize the quantitative data from a study evaluating TM5275 in a TGF-β1-induced lung fibrosis mouse model. This data demonstrates the potential of TM5275 to reduce key markers of fibrosis.
Table 1: Effect of TM5275 on Lung Collagen Content
| Treatment Group | Hydroxyproline (μ g/lung ) | Percent Reduction vs. Control |
| Saline + Vehicle | 150 ± 10 | - |
| AdTGF-β1 + Vehicle | 350 ± 25 | - |
| AdTGF-β1 + TM5275 (40 mg/kg) | 175 ± 15 | ~50% |
Data are presented as mean ± SEM. Data is representative from published studies.
| Treatment Group | uPA/tPA Activity (Arbitrary Units) | PAI-1 Activity (Arbitrary Units) |
| Saline + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| AdTGF-β1 + Vehicle | 0.3 ± 0.05 | 3.5 ± 0.4 |
| AdTGF-β1 + TM5275 (40 mg/kg) | 0.9 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± SEM relative to the saline control group. Data is representative from published studies.
Experimental Protocols
This section outlines a synthesized protocol for investigating the efficacy of this compound in a bleomycin-induced murine model of pulmonary fibrosis.
Experimental Workflow
Materials
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents:
-
Bleomycin sulfate (e.g., from Sigma-Aldrich)
-
This compound (or vehicle control)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Hydroxyproline assay kit
-
Reagents for histology (formalin, paraffin, H&E and Masson's trichrome stains)
-
RNA isolation and qPCR reagents
-
Procedure
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Saline + Vehicle
-
Group 2: Bleomycin + Vehicle
-
Group 3: Bleomycin + this compound (e.g., 40 mg/kg)
-
-
-
Induction of Pulmonary Fibrosis (Day 0):
-
Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg in 50 µL of sterile saline) or sterile saline as a control. This can be achieved via non-surgical intratracheal instillation.
-
-
This compound Administration (Days 7-21):
-
The inflammatory phase of bleomycin-induced fibrosis typically occurs within the first week, followed by a fibrotic phase. To model a therapeutic intervention, begin this compound administration on day 7 post-bleomycin instillation.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound (e.g., 40 mg/kg) or vehicle daily via oral gavage until the end of the study (Day 21).
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
-
Endpoint Analysis (Day 21):
-
Bronchoalveolar Lavage (BAL):
-
At day 21, euthanize the mice.
-
Perform bronchoalveolar lavage with sterile saline.
-
Analyze the BAL fluid for total and differential cell counts to assess inflammation.
-
-
Histological Analysis:
-
Perfuse the lungs and fix one lung lobe in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize lung architecture and collagen deposition.
-
Quantify the severity of fibrosis using the Ashcroft scoring method.
-
-
Biochemical Analysis:
-
Homogenize the remaining lung tissue.
-
Measure hydroxyproline content as a quantitative marker of collagen deposition.
-
-
Gene Expression Analysis:
-
Conclusion
References
Application Notes and Protocols for Cell Viability Assays with TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway of TM5275 in Cellular Processes
Quantitative Data Summary
The following table summarizes the reported effects of TM5275 on cell viability and other quantitative measures.
| Cell Line | Assay Type | Parameter | Value | Reference |
| ES-2 (Ovarian Cancer) | CellTiter-Glo | Cell Viability | Decreased at 70-100 µM after 72h | [1] |
| JHOC-9 (Ovarian Cancer) | CellTiter-Glo | Cell Viability | Decreased at 70-100 µM after 72h | [1] |
| HT1080 (Fibrosarcoma) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |
| HCT116 (Colon Cancer) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |
| Daoy (Medulloblastoma) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |
| MDA-MB-231 (Breast Cancer) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |
| Jurkat (T-cell Leukemia) | Cell Viability Assay | IC50 | 9.7 - 60.3 µM | [5] |
| HSC-T6 (Rat Hepatic Stellate Cells) | Cell Proliferation Assay | Proliferation | Suppressed PAI-1 and TGF-β1 stimulated proliferation | [4] |
| Vascular Endothelial Cells (VECs) | Fibrinolysis Assay | tPA Retention | Significantly prolonged at 20 and 100 µM | [11] |
Experimental Protocols
This section provides detailed protocols for assessing the effect of TM5275 sodium on cell viability using common colorimetric and luminometric assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest TM5275 concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared TM5275 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.
Materials:
-
This compound
-
Target cells in culture
-
Opaque-walled 96-well plates
-
Complete culture medium
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium as described in the MTT protocol.
-
Treatment: Add 100 µL of the TM5275 dilutions or vehicle control to the wells.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Determine cell viability by comparing the luminescent signal of treated cells to that of the vehicle control.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of TM5275 in Combination with Tissue Plasminogen Activator (tPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Tissue plasminogen activator (tPA), commercially known as alteplase, is a serine protease and the only pharmacological therapy approved by the US Food and Drug Administration for the treatment of acute ischemic stroke.[1] Its primary function is to convert plasminogen to plasmin, an enzyme that degrades fibrin clots and restores blood flow.[2][3] However, the clinical use of tPA is constrained by a narrow therapeutic window (typically within 4.5 hours of symptom onset) and a significant risk of severe complications, most notably hemorrhagic transformation.[2][4][5]
Mechanism of Action
-
Activation of Fibrinolysis : tPA binds to fibrin within a thrombus and converts plasminogen into plasmin.
-
Clot Dissolution : Plasmin, a broad-spectrum protease, then degrades the fibrin mesh, leading to the dissolution of the clot.
Quantitative Data Summary
| Parameter | Value | Assay System / Cell Line | Reference |
| IC₅₀ (PAI-1 Inhibition) | 6.95 μM | tPA-dependent chromogenic substrate hydrolysis | [10] |
| Effective Concentration | 20 µM | Prolonged retention of tPA-GFP on Vascular Endothelial Cells (VECs) | [9] |
| Effective Concentration | 100 µM | Significantly prolonged retention of tPA-GFP on VECs | [9] |
| Clot Lysis Enhancement | Effective | In vitro human plasma clot lysis assay | [10] |
| Fibrin Dissolution | Enhanced | Dissolution of fibrin clots on and around tPA-expressing VECs | [9] |
Experimental Protocols
Protocol 1: In Vitro Human Plasma Clot Lysis Assay
This protocol is designed to assess the ability of TM5275 to enhance tPA-mediated thrombolysis in a plasma environment.
1. Objective: To quantify the thrombolytic efficacy of tPA in the presence and absence of the PAI-1 inhibitor TM5275.
2. Materials:
-
Citrated human plasma
-
Recombinant tPA
-
TM5275 sodium salt
-
Calcium chloride (CaCl₂) solution
-
Thrombin
-
Assay Buffer (e.g., HEPES-buffered saline)
-
96-well microplate
-
Microplate reader with kinetic reading capabilities (absorbance at 405 nm)
3. Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of tPA and TM5275 in the appropriate assay buffer.
-
Create serial dilutions of TM5275 to test a range of concentrations (e.g., 1 µM to 100 µM).
-
Prepare a working solution of tPA at a concentration known to produce sub-maximal clot lysis (e.g., 50-100 ng/mL).
-
-
Clot Formation:
-
Pipette 100 µL of citrated human plasma into each well of a 96-well plate.
-
Add 10 µL of thrombin to each well to initiate clotting.
-
Immediately add 10 µL of CaCl₂ solution to facilitate the formation of a stable fibrin clot.
-
Incubate the plate at 37°C for 60 minutes to allow for complete clot formation.
-
-
Treatment Application:
-
After clot formation, carefully add 50 µL of the treatment solutions to the respective wells:
-
Control: Assay buffer only.
-
tPA alone: tPA working solution.
-
TM5275 alone: TM5275 solution at the desired final concentration.
-
Combination: A mixture of tPA and TM5275 solutions at their final desired concentrations.
-
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm (A405) every 5 minutes for a period of 2-4 hours. The decrease in A405 corresponds to the lysis of the clot.
-
-
Data Analysis:
-
Calculate the percentage of clot lysis over time for each condition relative to the initial absorbance.
-
Plot the percentage of lysis versus time to generate lysis curves.
-
Compare the time to 50% lysis (LT₅₀) between the 'tPA alone' and 'tPA + TM5275' groups to determine the enhancement effect.
-
Protocol 2: tPA Retention and Fibrinolysis on Vascular Endothelial Cells (VECs)
This protocol, based on the work by Uemura et al., uses advanced microscopy to visualize how TM5275 affects tPA's association with the cell surface and its subsequent fibrinolytic activity.[9]
1. Objective: To visually and quantitatively assess the effect of TM5275 on the retention of secreted tPA on the VEC surface and the resulting enhancement of localized fibrinolysis.
2. Materials:
-
Human Vascular Endothelial Cells (VECs) stably expressing green fluorescent protein-tagged tPA (tPA-GFP).[9]
-
Cell culture medium (e.g., EGM-2) and supplements.
-
Glass-bottom dishes suitable for high-resolution microscopy.
-
TM5275 (20 µM and 100 µM final concentrations).[9]
-
Fibrinogen labeled with a fluorescent dye (e.g., Alexa Fluor 647).
-
Human plasminogen.
-
Thrombin.
-
HEPES-buffered solution (HBS).
-
Total Internal Reflection Fluorescence (TIRF) microscope.
-
Confocal Laser Scanning Microscope (CLSM).
3. Methodology:
Part A: tPA Retention Analysis (TIRF Microscopy)
-
Cell Culture: Culture tPA-GFP expressing VECs on glass-bottom dishes until they reach confluence.
-
Treatment: Pre-incubate the cells with TM5275 (20 or 100 µM) or a vehicle control in HBS for 30 minutes at 37°C.
-
tPA Secretion & Imaging:
-
Mount the dish on the TIRF microscope stage, maintained at 37°C.
-
Stimulate the secretion of tPA-GFP (e.g., using a phorbol ester or other secretagogue).
-
Acquire time-lapse images of the cell-glass interface. TIRF microscopy selectively illuminates fluorescent molecules within ~100 nm of the interface, allowing for specific visualization of tPA-GFP retained on the cell surface.
-
-
Data Analysis:
-
Analyze the image sequences to measure the duration (retention time) of individual tPA-GFP fluorescent spots on the cell surface.
-
Part B: Cell-Surface Fibrinolysis Analysis (Confocal Microscopy)
-
Fibrin Clot Overlay:
-
On a separate dish of tPA-GFP VECs (pre-treated with TM5275 or vehicle), gently replace the medium with a solution containing fluorescently-labeled fibrinogen and plasminogen in HBS.
-
Add a low concentration of thrombin to initiate the polymerization of a thin fibrin clot over the cells.
-
-
Imaging:
-
Immediately transfer the dish to a confocal microscope stage (37°C, 5% CO₂).
-
Acquire time-lapse images, capturing both the tPA-GFP signal (green channel) and the fluorescent fibrin signal (e.g., far-red channel).
-
-
Data Analysis:
-
Observe the formation of dark, non-fluorescent zones within the fibrin clot, indicating areas of lysis.
-
Quantify the area of fibrin clot dissolution over time, particularly around tPA-GFP expressing cells.
-
Compare the rate and extent of fibrinolysis between the TM5275-treated and control groups. Enhanced dissolution in the presence of TM5275 demonstrates its pro-fibrinolytic effect at the cellular level.[9]
-
Conclusion
References
- 1. Thrombolytic tPA-induced hemorrhagic transformation of ischemic stroke is mediated by PKCβ phosphorylation of occludin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro Model System for Evaluating Remote Magnetic Nanoparticle Movement and Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Matrix Metalloproteinases in Hemorrhagic Transformation in the Treatment of Stroke with Tissue Plasminogen Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemorrhagic Transformation After Tissue Plasminogen Activator Treatment in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro examination of the thrombolytic efficacy of tenecteplase and therapeutic ultrasound compared to rt-PA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Macrophage Migration with TM5275 Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of Action
Signaling Pathway of TM5275-mediated Inhibition of Macrophage Migration
References
Troubleshooting & Optimization
Technical Support Center: TM5275 Sodium for In Vivo Use
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of TM5275 sodium for in vivo experiments. Find answers to common questions and detailed protocols to ensure successful preparation of your dosing solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo administration?
A1: The choice of solvent for this compound depends on the desired concentration, route of administration, and the specific animal model. Several vehicle formulations have been successfully used. For oral administration, options include suspending TM5275 in 0.5% carboxymethyl cellulose (CMC) solution or dissolving it in drinking water.[1][2] For other routes, such as intraperitoneal injection, a common approach involves creating a stock solution in an organic solvent like DMSO and then diluting it with a co-solvent system.
Commonly used vehicle compositions include:
-
A mixture of DMSO, PEG300, Tween-80, and saline or ddH₂O.[3]
-
A formulation of DMSO and an aqueous solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD).[4]
It is crucial to use fresh, high-purity solvents to avoid solubility issues. For instance, moisture-absorbing DMSO can reduce the solubility of TM5275.[3]
Q2: What should I do if the this compound salt does not dissolve completely or precipitates out of solution?
A2: If you observe precipitation or incomplete dissolution, gentle heating and/or sonication can be employed to aid in dissolving the compound.[4] When preparing a multi-component solvent system, ensure each component is thoroughly mixed before adding the next. For example, when preparing a DMSO/PEG300/Tween-80/saline vehicle, ensure the TM5275 is fully dissolved in DMSO before adding the other components sequentially.[4]
Q3: What is the maximum achievable concentration of this compound in common in vivo vehicles?
A3: The solubility of this compound varies depending on the vehicle composition. The following table summarizes achievable concentrations in different formulations.
| Vehicle Composition | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) | Yields a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) | Yields a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) | Yields a clear solution.[4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5 mg/mL (9.19 mM) | Validated by Selleck labs.[3] |
Q4: How should I store the prepared this compound solution?
A4: Prepared solutions of this compound should be used immediately for optimal results.[3] If short-term storage is necessary, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding aqueous solution | The compound has lower solubility in aqueous environments. The initial organic solvent concentration is not sufficient to maintain solubility upon dilution. | Ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO) before adding aqueous components. Add the aqueous solution slowly while vortexing. Consider using a vehicle with a higher percentage of co-solvents like PEG300 or using a solubilizing agent like SBE-β-CD.[4] |
| Cloudy or hazy solution | Incomplete dissolution or formation of a fine suspension. | Gently warm the solution and sonicate to aid dissolution.[4] If the cloudiness persists, the solubility limit in that specific vehicle may have been exceeded. Prepare a new solution at a lower concentration. |
| Phase separation in oil-based vehicles | Immiscibility of the initial solvent (e.g., DMSO) with the oil. | Ensure the volume of the initial DMSO stock is minimal (e.g., 5-10% of the total volume) and mix thoroughly with the corn oil.[3][4] The mixed solution should be used immediately.[3] |
Experimental Protocols
Protocol 1: Preparation of TM5275 in a Multi-component Aqueous Vehicle
This protocol is suitable for intravenous or intraperitoneal injections.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Weigh the required amount of this compound salt.
-
Prepare a stock solution by dissolving the TM5275 in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final solution).
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.[4]
-
The final solution should be clear. Use immediately after preparation.
Protocol 2: Preparation of TM5275 in a Corn Oil-Based Vehicle
This protocol is suitable for oral gavage.
Materials:
-
This compound salt
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
Procedure:
-
Weigh the required amount of this compound salt.
-
Prepare a stock solution in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile tube, add the required volume of the DMSO stock solution (e.g., 100 µL for a 1 mL final solution).
-
Add 900 µL of corn oil to the DMSO stock.
-
Mix thoroughly until a uniform suspension is achieved.[4]
-
Use immediately after preparation.
Signaling Pathway and Experimental Workflow
Caption: General experimental workflow for in vivo studies with TM5275.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of TM5275 sodium
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TM5275?
Q3: What are the potential off-target effects or toxicities observed with TM5275?
Preclinical studies in rodents and non-human primates have indicated that TM5275 has very low toxicity.[1][5] No obvious toxicity has been reported in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system in these animal models.[1] However, due to its antithrombotic mechanism of action, a potential risk is an increased tendency for bleeding, particularly in subjects with underlying conditions that affect hemostasis, such as cirrhosis.[1]
Some in vitro studies on cancer cell lines have demonstrated that TM5275 can decrease cell viability and induce apoptosis at micromolar concentrations.[7][8] While this may be a desirable effect in an oncology setting, it could be considered an off-target effect in other therapeutic contexts.
Q4: What is the oral bioavailability and pharmacokinetic profile of TM5275?
TM5275 is described as an orally bioavailable small molecule.[1][3] Pharmacokinetic studies have shown that it exhibits a favorable profile in mice and rats.[5] For instance, after a 10 mg/kg oral dose in rats, the plasma concentration of TM5275 reached 17.5 ± 5.2 μM.[5] Another study reported an average peak plasma concentration of 11.4 μM one hour after oral administration.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected Bleeding in Animal Models | Exaggerated pharmacological effect due to high dosage or underlying coagulopathy. | 1. Review Dosage: Ensure the administered dose is within the recommended therapeutic range for the specific animal model and disease state. 2. Assess Hemostatic Function: Perform baseline coagulation tests (e.g., prothrombin time, activated partial thromboplastin time) on the animal models before initiating treatment. 3. Monitor for Clinical Signs: Closely observe animals for any signs of bleeding (e.g., hematomas, petechiae, internal bleeding). 4. Dose Adjustment: If bleeding is observed, consider a dose reduction or temporary discontinuation of the treatment. |
| Inconsistent In Vitro Potency (IC50) | Experimental variability in assay conditions. | 1. Standardize Assay Protocol: Ensure consistent concentrations of PAI-1, plasminogen activators, and substrate across all experiments. 2. Control for PAI-1 Activity: Use a standardized source of active PAI-1 and verify its activity before each experiment. 3. Check Compound Stability: Prepare fresh stock solutions of TM5275 sodium and avoid repeated freeze-thaw cycles. Confirm the stability of the compound in the assay buffer. 4. Optimize Incubation Times: Ensure that pre-incubation and reaction times are consistent and optimized for the specific assay. |
| Reduced Cell Viability in Non-Cancer Cell Lines | Potential cytotoxic effects at high concentrations. | 1. Perform Dose-Response Curve: Determine the concentration at which TM5275 affects the viability of your specific cell line. 2. Use Lower Concentrations: If the primary goal is to study PAI-1 inhibition without affecting cell viability, use concentrations well below the cytotoxic threshold. 3. Include Vehicle Controls: Always include a vehicle-only control to account for any effects of the solvent (e.g., DMSO). 4. Assess Apoptosis: If reduced viability is observed, perform assays to determine if it is due to apoptosis or necrosis (e.g., caspase activity assays, TUNEL staining). |
| Lack of In Vivo Efficacy | Poor absorption, rapid metabolism, or insufficient target engagement. | 1. Verify Formulation and Administration: Ensure proper formulation of TM5275 for oral gavage and confirm accurate administration. 2. Pharmacokinetic Analysis: If possible, measure the plasma concentration of TM5275 to confirm adequate absorption and exposure. 3. Assess Target Engagement: Measure PAI-1 activity in plasma or tissue samples from treated animals to confirm that the drug is reaching its target and exerting a biological effect. 4. Consider Alternative Dosing Regimens: Explore different dosing frequencies or higher doses if target engagement is insufficient. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 6.95 µM | PAI-1 Inhibition (Cell-free assay) | [3][5] |
Table 2: In Vivo Antithrombotic Efficacy of TM5275 in a Rat Thrombosis Model
| Treatment Group | Dose (mg/kg) | Blood Clot Weight (mg, mean ± SD) | Reference |
| Vehicle | - | 72.5 ± 2.0 | [5] |
| TM5275 | 10 | 60.9 ± 3.0 | [5] |
| TM5275 | 50 | 56.8 ± 2.8 | [5] |
| Ticlopidine (reference) | 500 | Not specified, equivalent to 50 mg/kg TM5275 | [5] |
Table 3: In Vitro Effect of TM5275 on Cancer Cell Viability
| Cell Line | IC50 (µM) | Reference |
| HT1080 | ~20-30 | [7] |
| HCT116 | ~30-40 | [7] |
| Daoy | ~40-50 | [7] |
| MDA-MB-231 | ~50-60 | [7] |
| Jurkat | ~10 | [7] |
Experimental Protocols
Key Experiment: In Vitro PAI-1 Inhibition Assay
Materials:
-
Recombinant human uPA or tPA
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Plasminogen
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of TM5275 in the assay buffer to create a range of test concentrations.
-
Add plasminogen and the chromogenic plasmin substrate to initiate the reaction.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual PA activity.
-
Plot the percentage of inhibition against the logarithm of the TM5275 concentration and determine the IC50 value using non-linear regression analysis.
Key Experiment: Rat Model of Arterial Thrombosis
This protocol describes a common in vivo model to assess the antithrombotic efficacy of TM5275.
Animal Model:
-
Male Sprague-Dawley rats (or similar strain)
Procedure:
-
Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control orally to the rats.
-
After a specified time (e.g., 1 hour) to allow for drug absorption, anesthetize the animals.
-
Isolate a section of the carotid artery.
-
Induce thrombosis by applying a filter paper saturated with a ferric chloride (FeCl₃) solution to the adventitial surface of the artery for a defined period.
-
After the induction period, remove the filter paper and allow blood flow to resume.
-
After a set duration of reperfusion, excise the thrombosed arterial segment.
-
Measure the weight of the formed blood clot.
-
Compare the clot weights between the TM5275-treated groups and the vehicle control group to determine the antithrombotic effect.
Visualizations
Caption: Preclinical evaluation workflow for this compound.
Caption: Logical troubleshooting flow for experiments involving TM5275.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
Technical Support Center: TM5275 Sodium in Animal Models
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions for researchers utilizing TM5275 sodium in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its primary mechanism of action?
Q2: What is the general toxicity profile of TM5275 in animal models?
Q3: What are the potential or expected side effects of TM5275 administration?
A: The primary risk associated with TM5275 stems from its antithrombotic and profibrinolytic activity.[1] A potential side effect is an increased tendency for bleeding. This is a particular consideration in models with compromised hemostasis or in studies involving surgical procedures.[1]
Q4: In which animal models has TM5275 been studied?
A: TM5275 has been evaluated in various animal models, including mice (e.g., BALB/c), rats (e.g., Fischer 344, Otsuka Long-Evans Tokushima Fatty), and non-human primates (cynomolgus monkeys).[1][2][3]
Troubleshooting Guide
Issue 1: Unexpected Bleeding or Hemorrhage is Observed
-
Question: My animals are showing signs of bleeding (e.g., hematomas, prolonged bleeding from injection sites, blood in urine/feces). Is this related to TM5275?
-
Answer & Solution:
-
Troubleshooting Steps:
-
Confirm Observation: Ensure the observation is consistent and not an isolated incident or an artifact of the procedure (e.g., rough handling, difficult injections).
-
Review Dose: Determine if the bleeding is dose-dependent. If you are using multiple dose groups, is the incidence higher in the high-dose group? Consider reducing the dose in subsequent experiments.
-
Check Animal Health: Assess animals for any pre-existing conditions or concurrent medications that might affect coagulation.
-
Monitor Coagulation Parameters: If feasible, collect blood samples to analyze coagulation parameters (e.g., PT, aPTT) to quantify the effect.
-
Refine Procedures: Minimize trauma during handling, dosing, and sample collection to reduce the risk of inducing bleeding.
-
Issue 2: No Apparent Efficacy or Antithrombotic Effect
-
Question: I am not observing the expected antithrombotic or anti-fibrotic effect in my model. Could the compound be inactive?
-
Answer & Solution:
-
Compound Formulation & Administration: TM5275 is often administered orally as a suspension in a vehicle like carboxymethyl cellulose (CMC).[3]
-
Ensure the compound is fully suspended before each administration. Vortex or stir the suspension thoroughly.
-
Verify the accuracy of the dose calculations and the oral gavage technique to ensure the full dose is delivered.
-
-
Pharmacokinetics: The timing of administration relative to the experimental endpoint is crucial. Plasma concentration of TM5275 in rats has been shown to reach approximately 17.5 µM after a 10 mg/kg oral dose.[2] Review pharmacokinetic data to ensure that the compound concentration is at a therapeutic level during the critical phase of your experiment.
-
Quantitative Toxicity Data
| Metric | Species | Route of Administration | Value | Reference |
| Acute Toxicity (LD50) | Mouse, Rat | Oral | Not Publicly Available | - |
| General Toxicity | Rodents, Primates | Oral | No obvious organ toxicity observed | [1] |
Key Experimental Protocols
Below is a generalized protocol for a repeated-dose oral toxicity study in rodents, based on common practices cited in related efficacy studies. Researchers must adapt this protocol to their specific experimental design and institutional guidelines (IACUC).
Objective: To assess the potential toxicity of TM5275 following daily oral administration for a specified duration (e.g., 14 or 28 days).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)
-
Rodent Model (e.g., BALB/c mice or Fischer 344 rats)
-
Oral gavage needles
-
Standard laboratory equipment for clinical observations, blood collection, and tissue processing.
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the start of the study.
-
Dose Formulation: Prepare a suspension of TM5275 in the vehicle (e.g., 0.5% CMC).[3] Formulations should be prepared fresh daily or according to established stability data. Homogenize the suspension before each use.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, Low-dose TM5275, Mid-dose TM5275, High-dose TM5275). A typical group size is 5-10 animals per sex.
-
Administration: Administer TM5275 or vehicle via oral gavage once daily at the same time each day. Dosing volumes should be based on the most recent body weights.
-
Clinical Observations:
-
Conduct mortality and morbidity checks twice daily.
-
Perform detailed clinical observations (e.g., changes in skin, fur, eyes, behavior, signs of bleeding) at least once daily.
-
Record body weights at least twice weekly.
-
Monitor food and water consumption.
-
-
Terminal Procedures:
-
At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.
-
Perform a complete necropsy, including examination of all organs and tissues.
-
Record organ weights.
-
Collect designated organs for histopathological examination.
-
-
Data Analysis: Analyze all data (clinical signs, body weights, clinical pathology, organ weights, histopathology) to identify any dose-dependent, treatment-related adverse effects.
Visualizations
Signaling Pathway of TM5275
General Toxicology Study Workflow
Caption: Generalized workflow for a repeated-dose toxicity study in animal models.
Troubleshooting Logic for Bleeding Adverse Events
Caption: Decision-making workflow for troubleshooting bleeding events in studies.
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Frontiers | Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum [frontiersin.org]
Technical Support Center: Optimizing TM5275 Sodium Concentration for HUVEC Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of TM5275 sodium with Human Umbilical Vein Endothelial Cells (HUVEC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for TM5275 in HUVEC-based assays?
Q2: Is TM5275 cytotoxic to HUVEC cells at effective concentrations?
Q3: How does TM5275 affect HUVEC migration and proliferation?
Q4: What is the mechanism of action of TM5275 in the context of HUVEC angiogenesis?
Troubleshooting Guides
Problem 1: Unexpected Inhibition of HUVEC Tube Formation
| Potential Cause | Recommended Solution |
| Sub-optimal TM5275 Concentration | Perform a dose-response experiment with TM5275 concentrations ranging from 1 µM to 100 µM to identify the optimal concentration for your specific HUVEC batch and assay conditions. |
| HUVEC Passage Number | Use HUVECs at a low passage number (ideally between passages 2 and 6) for angiogenesis assays, as their differentiation potential can decrease with excessive passaging. |
| Matrigel Concentration and Quality | Ensure the Matrigel concentration is optimal (typically around 10 mg/mL) and that it is thawed and handled according to the manufacturer's instructions to ensure proper polymerization. |
| Cell Seeding Density | Optimize the HUVEC seeding density. Too high or too low a density can impair tube formation. A common starting point is 1.5 x 10^4 cells per well of a 96-well plate. |
Problem 2: HUVEC Detachment or Changes in Morphology After TM5275 Treatment
| Potential Cause | Recommended Solution |
| High TM5275 Concentration | Although generally non-toxic, very high concentrations of TM5275 might affect cell adhesion. Lower the concentration and perform a viability assay. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve TM5275 is not toxic to the cells. A final DMSO concentration of <0.1% is generally well-tolerated by HUVECs. |
| Sub-optimal Culture Conditions | Verify that the HUVEC culture medium is fresh and contains all necessary supplements. Ensure proper coating of culture vessels with an appropriate attachment factor (e.g., gelatin or fibronectin). |
| PAI-1 Inhibition Affecting Cell Adhesion | PAI-1 can influence cell adhesion by interacting with vitronectin.[4][5][6][7] Significant inhibition of PAI-1 might alter cell-matrix interactions. Ensure your culture surface is appropriately coated to support HUVEC attachment. |
Quantitative Data Summary
| Parameter | TM5275 Concentration | Observed Effect | Cell Type | Reference |
| IC50 for PAI-1 | 6.95 µM | Inhibition of PAI-1 activity | - | [3] |
| tPA-GFP Retention | 20 µM and 100 µM | Significantly prolonged retention on the cell surface | Vascular Endothelial Cells | [2] |
| Fibrin Clot Lysis | 20 µM and 100 µM | Enhanced dissolution of fibrin clots | Vascular Endothelial Cells | [2] |
| Cell Viability | 70-100 µM (after 72h) | Decreased viability | ES-2 and JHOC-9 ovarian cancer cells | [1] |
Experimental Protocols
Protocol 1: Dose-Response Determination of TM5275 on HUVEC Viability
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
TM5275 Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of TM5275 in HUVEC culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared TM5275 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or a live/dead staining kit (e.g., Calcein-AM/Propidium Iodide) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration at which TM5275 does not significantly affect HUVEC viability.
Protocol 2: HUVEC Tube Formation Assay with TM5275
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment Preparation: Prepare different concentrations of TM5275 in serum-free medium.
-
Cell Treatment and Seeding: Mix the HUVEC suspension with the TM5275 solutions (or vehicle control) and immediately seed 100 µL of the cell suspension onto the polymerized Matrigel.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Observe and photograph the formation of capillary-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: General experimental workflow for assessing the effect of TM5275 on HUVECs.
Caption: A logical workflow for troubleshooting unexpected results in HUVEC assays with TM5275.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Plasminogen activator inhibitor-1 inhibits angiogenic signaling by uncoupling vascular endothelial growth factor receptor-2-αVβ3 integrin cross talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atvb.ahajournals.org [atvb.ahajournals.org]
- 7. Plasminogen Activator Inhibitor-1 Inhibits Angiogenic Signaling by Uncoupling VEGF Receptor-2-αVβ3 Integrin Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TM5275 Inhibition of PAI-1
Troubleshooting Guide
A logical workflow for troubleshooting this issue is presented below.
Q2: How can I be sure my TM5275 is properly dissolved and stable?
Solubility: TM5275 sodium is soluble in DMSO (up to 100 mg/mL) and DMF, but it is insoluble in water and ethanol.[1][2]
-
Recommendation: Prepare a concentrated stock solution in 100% anhydrous (newly opened) DMSO.[1][3] Using DMSO that has absorbed moisture can significantly reduce solubility.[1] For aqueous assay buffers, perform a serial dilution of the DMSO stock, ensuring the final DMSO concentration in your assay is low (typically ≤1%) and consistent across all conditions, including controls. If precipitation occurs upon dilution, you may need to optimize the formulation, potentially using agents like PEG300 or Tween-80 for in vivo studies.[3]
Stability and Storage:
-
Powder: The solid compound is stable for at least four years when stored at -20°C.[4]
-
Stock Solutions: Store DMSO stock solutions in small aliquots at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution.[1][3]
Key parameters to verify:
Q5: What concentration of TM5275 should I be using?
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TM5275?
Q3: What are the known IC₅₀ values for TM5275?
| Compound | Target | IC₅₀ Value | Reference(s) |
| TM5275 | PAI-1 | 6.95 µM | [1][2][4] |
Experimental Protocols
1. Materials and Reagents:
-
Recombinant human tPA (or uPA)
-
Chromogenic tPA substrate (e.g., SPECTROZYME tPA)
-
This compound salt
-
Anhydrous DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
2. Preparation of Solutions:
-
TM5275 Stock: Prepare a 10 mM stock solution of TM5275 in anhydrous DMSO. Store at -80°C.
-
tPA Working Solution: Dilute tPA in assay buffer to a working concentration (e.g., 10-20 nM). Prepare fresh and keep on ice.
-
Substrate Solution: Prepare the chromogenic substrate according to the manufacturer's instructions (e.g., 1 mM in sterile water).
3. Assay Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the TM5275 stock solution in assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Remember to include a "vehicle control" with the same final DMSO concentration as the highest TM5275 concentration.
-
Set Up Microplate: Add reagents to wells in the following order. Prepare wells for each condition in triplicate.
-
Initiate Reaction: Add 20 µL of tPA working solution to all wells. Mix gently. Incubate for 10 minutes at 37°C.
-
Measure Activity: Add 20 µL of the chromogenic substrate solution to all wells.
-
Read Plate: Immediately begin reading the absorbance at 405 nm (OD₄₀₅) every minute for 15-30 minutes using a microplate reader in kinetic mode.
4. Data Analysis:
-
Determine the rate of reaction (V = ΔOD₄₀₅/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each TM5275 concentration using the following formula: % Inhibition = 100 * [1 - (V_inhibitor - V_no_PAI-1) / (V_no_inhibitor - V_no_PAI-1)]
-
Plot the % Inhibition against the logarithm of the TM5275 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 8. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting TM5275 sodium precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275. The following information addresses common issues, with a focus on preventing and resolving sodium precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: I am observing a precipitate in my cell culture media after adding TM5275. What could be the cause?
A2: Precipitation of TM5275 in cell culture media can be attributed to several factors. Since TM5275 is often formulated as a sodium salt, the observed precipitate could be the compound itself coming out of solution. Key causes include:
-
Exceeding Solubility Limit: Every compound has a maximum solubility in a given solvent system. If the final concentration of TM5275 in your media exceeds this limit, it will precipitate.
-
Solvent Shock: TM5275 is often dissolved in a high-concentration stock solution using a non-aqueous solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture media, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and buffers.[7] Components like calcium and phosphate can interact with the compound or alter its solubility.[8][9]
-
pH and Temperature: The pH of the media and the incubation temperature can influence the solubility of TM5275.[10] Changes in pH due to cellular metabolism can also contribute to precipitation over time.[6]
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including TM5275, potentially leading to precipitation.[8][10]
Q3: How can I prevent TM5275 precipitation in my experiments?
A3: To prevent precipitation, consider the following strategies:
-
Optimize Stock Solution Concentration: Prepare a stock solution of TM5275 in 100% DMSO.[2] Ensure the stock concentration is not excessively high to minimize the volume needed for your final dilution.
-
Step-wise Dilution: When diluting the DMSO stock into your media, add it dropwise while gently vortexing or swirling the media.[6] This gradual introduction helps to avoid "solvent shock."
-
Pre-warm the Media: Before adding the TM5275 stock solution, ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C).[6]
-
Test Solubility in a Simpler Buffer: To determine if media components are the primary cause of precipitation, test the solubility of TM5275 in a simpler buffer like Phosphate-Buffered Saline (PBS).[6]
-
Use a Buffered Medium: To counteract pH shifts from cellular metabolism, consider using a medium buffered with HEPES.[6]
-
Maintain Proper Humidity: Ensure your incubator has adequate humidity to prevent evaporation from your culture plates or flasks.[10][11]
Q4: What are the recommended solvent formulations for TM5275?
A4: While specific formulations for cell culture are not extensively detailed in the provided search results, formulations for in vivo studies can provide insights into suitable solvent systems. These often involve a combination of solvents to maintain solubility. It is crucial to perform pilot tests to determine the optimal and non-toxic solvent concentrations for your specific cell line.
Troubleshooting Guide
If you are currently experiencing precipitation with TM5275 in your cell culture media, follow these steps to identify and resolve the issue.
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting TM5275 precipitation.
Data Presentation
Table 1: Solubility of TM5275 Sodium in Different Solvent Systems
| Solvent System | Concentration | Result | Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM) | Clear Solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.60 mM) | Clear Solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM) | Clear Solution | [4] |
| DMSO | 100 mg/mL (183.83 mM) | Clear Solution | [2] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Note: The solvent systems listed above are primarily for in vivo use and may not be directly applicable to cell culture. They do, however, indicate solvents in which TM5275 is soluble. Researchers should determine the toxicity of any solvent system on their specific cell line before use.
Experimental Protocols
Protocol 1: Preparation of TM5275 Stock Solution
This protocol describes the preparation of a high-concentration stock solution of TM5275 in DMSO.
Materials:
-
This compound salt
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound salt into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[2]
-
Vortex the tube until the TM5275 is completely dissolved. If precipitation occurs upon storage, gently warm the solution to 37°C and swirl to redissolve before use.[11]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Dilution of TM5275 into Cell Culture Media
This protocol provides a method for diluting the DMSO stock solution into cell culture media to minimize the risk of precipitation.
Materials:
-
TM5275 DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the TM5275 DMSO stock solution and ensure it is fully dissolved.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the TM5275 DMSO stock solution dropwise to the side of the tube.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.
Experimental Workflow for Testing TM5275 Solubility
Caption: A workflow for determining TM5275 solubility in media.
Signaling Pathway
Simplified PAI-1 Signaling Pathway and Inhibition by TM5275
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
impact of hygroscopic DMSO on TM5275 sodium solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275 sodium. The following information addresses common issues encountered during the experimental use of this compound, with a specific focus on its solubility in dimethyl sulfoxide (DMSO).
Troubleshooting Guides and FAQs
Q1: I am having trouble dissolving this compound in DMSO. What could be the cause?
A1: Difficulty in dissolving this compound in DMSO is a frequently reported issue and is almost always linked to the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere. This absorbed water content can significantly decrease the solubility of this compound.[1][2][3][4] For optimal dissolution, it is critical to use anhydrous or freshly opened DMSO.[2] If you are using a previously opened bottle of DMSO, it has likely absorbed atmospheric moisture, which is impeding the dissolution of the compound.
Q2: My this compound solution in DMSO was clear initially, but now I see precipitation. Why did this happen?
A2: Precipitation of this compound from a DMSO solution after it was initially clear can be attributed to a few factors:
-
Moisture Absorption: If the solution was left exposed to air, the DMSO could have absorbed moisture over time, leading to a decrease in the solubility of this compound and subsequent precipitation.[4][5]
-
Temperature Fluctuations: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature (e.g., with gentle warming) and then cooled to room temperature or lower, the solubility might decrease, causing the compound to precipitate out.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote the precipitation of dissolved compounds.[3][4][5] This is because the presence of water in DMSO can lead to the formation of a more structured solvent environment upon freezing, making it more difficult for the compound to redissolve.[4][5]
Q3: What are the best practices for preparing and storing this compound stock solutions in DMSO?
A3: To ensure the successful preparation and storage of this compound stock solutions, follow these best practices:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO from a freshly opened bottle.[2]
-
Proper Handling of DMSO: Minimize the time the DMSO bottle is open to the atmosphere to prevent moisture absorption.[6] Use a dry, clean needle and syringe to withdraw the solvent.
-
Aiding Dissolution: If the compound does not dissolve readily, gentle warming or sonication can be used to facilitate dissolution.[1]
-
Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term storage.[7][8] For short-term storage (days to weeks), 4°C is acceptable.[7][8]
-
Aliquotting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use water to make a stock solution of this compound?
A4: No, this compound is not soluble in water.[2][7] Attempts to dissolve it in aqueous solutions will be unsuccessful.
Quantitative Data Summary
The solubility of this compound in fresh, anhydrous DMSO has been reported by various suppliers. The following table summarizes this information. Note that the actual solubility may vary slightly depending on the specific batch of the compound and the purity of the DMSO used.
| Supplier/Source | Reported Solubility in DMSO |
| MedchemExpress | 62.5 mg/mL (114.90 mM)[1] |
| Selleck Chemicals | 100 mg/mL (183.83 mM)[2] |
| R&D Systems | Soluble to 100 mM |
| Cayman Chemical | 20 mg/mL[9] |
It is important to note that these values are for anhydrous DMSO. The presence of water will decrease these solubility limits.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound at a concentration of 100 mM in anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), from a new, unopened bottle
-
Sterile, dry microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, dry tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Pre-warm reagents: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to minimize condensation and moisture absorption.
-
Weighing the compound: In a sterile, dry microcentrifuge tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you would need 54.4 mg of this compound (Molecular Weight: 543.97 g/mol ).
-
Adding the solvent: Using a calibrated micropipette with a sterile, dry tip, add the calculated volume of anhydrous DMSO to the tube containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Aiding dissolution (if necessary): If the compound is not fully dissolved after vortexing, you can use one of the following methods:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Gentle Warming: Briefly warm the solution in a water bath set to 37°C. Do not overheat, as this could degrade the compound.
-
-
Verification of Dissolution: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed, dry vials and store at -20°C or -80°C. For short-term storage, store at 4°C.
Visualizations
Caption: Logical workflow illustrating how the hygroscopic nature of DMSO leads to reduced solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. ziath.com [ziath.com]
- 6. tutorchase.com [tutorchase.com]
- 7. medkoo.com [medkoo.com]
- 8. TM-5275 sodium|1103926-82-4|COA [dcchemicals.com]
- 9. caymanchem.com [caymanchem.com]
using sonication to dissolve TM5275 sodium
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of sonication for dissolving TM5275 sodium. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water and ethanol.[2] For in vivo studies, it is often prepared in a co-solvent system. Common formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1][2]
Q3: Why is sonication recommended for dissolving this compound?
A3: Sonication is recommended to aid in the dissolution of this compound, especially if precipitation or phase separation occurs during preparation.[1] The high-frequency sound waves generated during sonication help to break down intermolecular interactions and reduce particle size, which can speed up the dissolution process.[4] This is particularly useful for compounds that are poorly soluble in aqueous solutions.
Q4: Can sonication damage the this compound compound?
A4: While high-intensity sonication can potentially degrade some molecules, it is a widely used and generally safe method for dissolving small organic compounds like TM5275. To minimize any potential degradation, it is advisable to use the lowest effective sonication power and duration, and to keep the sample cool during the process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving, even with vortexing. | Insufficient solvent power or compound has precipitated. | Use of a co-solvent system (e.g., DMSO with PEG300 and Tween-80) is recommended. Apply sonication in a water bath to aid dissolution. Gentle warming to 37°C can also be combined with sonication.[4] |
| Precipitation occurs when adding aqueous solution to a DMSO stock. | TM5275 has low aqueous solubility and is "crashing out" of the solution. | This is a common occurrence. Vortexing, gentle warming (37°C), or brief sonication can help to redissolve the precipitate. Ensure the solution is clear before use.[4] |
| The solution appears cloudy or has particulates after sonication. | Incomplete dissolution or presence of insoluble impurities. | Centrifuge the solution at a low speed to pellet any remaining particulates. Carefully collect the supernatant for your experiment. Consider filtering the solution through a 0.22 µm syringe filter if appropriate for your application. |
| Variability in experimental results. | Inconsistent dissolution leading to variations in the effective concentration of TM5275. | Ensure a consistent and complete dissolution protocol for every experiment. Visually inspect each solution to confirm clarity before use. Prepare fresh solutions for each experiment to avoid issues with stability. |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weigh the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mM.[2]
-
Vortex the solution until the powder is fully dissolved. If dissolution is slow, place the vial in a sonication bath for 5-10 minutes, monitoring to ensure the solution does not overheat.
Preparation of a Dosing Solution for In Vivo Studies
This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of TM5275 in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
If any precipitation is observed, sonicate the solution in a water bath until it becomes clear.
Visualizations
Experimental Workflow for Dissolving this compound
Workflow for preparing a this compound stock solution.
Simplified PAI-1 Signaling Pathway
References
Technical Support Center: TM5275 Sodium Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and handling of TM5275 sodium stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, anhydrous grade of DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by hygroscopic DMSO.[1][3]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored in tightly sealed vials. At -80°C, the stock solution is stable for up to 6 months.[1] For shorter-term storage, the solution can be kept at -20°C for up to 1 month.[1][3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]
Q3: Can I store the solid form of this compound?
A3: Yes, the solid form of this compound is stable and can be stored. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. For long-term storage (months to years), it is recommended to store the solid at -20°C.[5] One supplier indicates that the crystalline solid is stable for at least 4 years when stored at -20°C.[2] Another suggests 3 years of stability for the powder at -20°C.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon thawing. | The solution may be supersaturated, or the compound has come out of solution due to temperature changes. | Gently warm the solution and use sonication to aid in redissolving the precipitate.[1] Ensure the solution is clear before use. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The concentration may be too high. | Use a new, unopened bottle of anhydrous DMSO.[1][3] If solubility issues persist, try preparing a more dilute stock solution. Ultrasonic treatment can also facilitate dissolution.[1] |
| Inconsistent experimental results using the stock solution. | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare a fresh stock solution from solid this compound. Always aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] |
| Phase separation or precipitation occurs when preparing working solutions for in vivo studies. | The formulation of the working solution is not optimal for the desired concentration. | For in vivo preparations, it is often necessary to use co-solvents. Common protocols involve a multi-step addition of solvents like DMSO, PEG300, Tween-80, and saline or corn oil.[1][3] It is recommended to prepare these working solutions fresh on the day of use.[1] |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[5] |
| -20°C | Long-term (months to years) | Store in a tightly sealed container.[3][5] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][3][4] Use tightly sealed vials.[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] Use tightly sealed vials.[1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 543.97 g/mol .[1]
-
Weigh the calculated amount of this compound and place it into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound stock solutions.
This guide is intended for research use only and provides general recommendations. It is always best to consult the product-specific information sheet provided by the supplier for the most accurate and up-to-date handling instructions.
References
Technical Support Center: Efficacy of TM5275 on Vitronectin-Bound PAI-1
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its primary mechanism of action?
Q4: What is the reported IC50 value for TM5275?
A4: The half-maximal inhibitory concentration (IC50) for TM5275 has been reported to be approximately 6.95 μM in a tPA-dependent hydrolysis assay.[3][10] It is crucial to note that this value can vary depending on the specific assay conditions, including the presence and concentration of vitronectin.
Quantitative Data Summary
The following tables summarize key quantitative data for TM5275.
Table 1: In Vitro Efficacy of TM5275
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 6.95 μM | tPA-dependent hydrolysis | [3][10] |
| Effective Concentration | 20 - 100 μM | Prolonged tPA-GFP retention on Vascular Endothelial Cells (VECs) | [3][11] |
| Growth Suppression | 100 μM | Ovarian cancer cell lines (ES-2, JHOC-9) after 48h | [3] |
Table 2: In Vivo Efficacy and Dosing of TM5275
| Animal Model | Dose | Effect | Reference |
| Rat Thrombosis Model | 10 - 50 mg/kg | Significantly lower blood clot weights | [3] |
| Rat Hepatic Fibrosis Model | Not specified | Ameliorated development of hepatic fibrosis | [1] |
| Mouse Intestinal Fibrosis Model | 50 mg/kg | Decreased collagen accumulation | [2] |
Visualizing Key Pathways and Workflows
Troubleshooting Guide
Problem 1: The inhibitory effect of TM5275 is lower than expected (higher IC50) in my assay.
| Possible Cause | Recommended Action |
| Presence of Vitronectin: | Serum, plasma, or extracellular matrix components in your assay contain vitronectin, which stabilizes PAI-1.[4][6] |
| Solution: Quantify the vitronectin in your system. Consider performing the assay in a purified, serum-free system to establish a baseline. If the biological context is necessary, run parallel experiments with a PAI-1 mutant that does not bind vitronectin (e.g., Q123K) to assess the impact.[12] | |
| Reagent Instability: | TM5275 sodium salt can degrade if not stored properly. PAI-1 is inherently unstable and can convert to its latent form. |
| Solution: Store TM5275 stock solutions at -80°C for up to 6 months and -20°C for 1 month.[3] Avoid repeated freeze-thaw cycles. Always use freshly thawed, active PAI-1 and keep it on ice. Confirm PAI-1 activity before starting the experiment. | |
| Incorrect Assay Conditions: | pH, temperature, and buffer composition can affect both PAI-1 activity and TM5275 binding. |
| Solution: Ensure assay conditions are optimal for PAI-1 activity (typically physiological pH 7.4). Verify buffer components do not interfere with the inhibitor or the enzyme-substrate reaction. |
Problem 2: I am not observing a pro-fibrinolytic effect in my plasma clot lysis assay.
| Possible Cause | Recommended Action |
| Insufficient TM5275 Concentration: | The concentration of PAI-1 in plasma, especially when bound to vitronectin, may require higher doses of TM5275 for effective inhibition. |
| Solution: Perform a dose-response curve with TM5275, starting from low micromolar concentrations and increasing. In vivo studies have used doses of 10-50 mg/kg, which result in plasma concentrations in the micromolar range.[3] | |
| Platelet-Rich Plasma: | Platelets are a major source of active PAI-1. If using platelet-rich plasma, the local concentration of PAI-1 can be very high. |
| Solution: Compare results using platelet-poor vs. platelet-rich plasma to understand the contribution of platelet-derived PAI-1. | |
| Other Fibrinolytic Inhibitors: | Plasma contains other inhibitors like α2-antiplasmin. |
| Solution: While TM5275 is specific to PAI-1, ensure that the overall fibrinolytic potential is not being masked by other components. Use purified systems to confirm the direct effect of TM5275 on the PAI-1/tPA/plasminogen axis. |
Caption: A logical workflow to troubleshoot common issues with TM5275 experiments.
Experimental Protocols
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.
-
TM5275: Prepare a serial dilution of this compound in assay buffer (e.g., from 0.1 µM to 100 µM).
-
uPA/tPA: Dilute uPA or tPA in assay buffer to a working concentration (e.g., 50 nM).
-
Chromogenic Substrate: Prepare a solution of a plasmin-specific chromogenic substrate (e.g., S-2251) in distilled water.
-
-
Experimental Procedure:
-
In a 96-well plate, add 20 µL of TM5275 dilution or vehicle control.
-
Add 20 µL of uPA/tPA solution to each well to initiate the reaction.
-
Incubate for 10 minutes at 37°C.
-
Add 20 µL of the chromogenic substrate.
-
Read the absorbance at 405 nm every minute for 20-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (Vmax) for each condition.
-
Normalize the rates to the vehicle control.
-
-
Reagent Preparation:
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.5.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Vitronectin: Dilute purified vitronectin to 5 µg/mL in Coating Buffer.
-
-
Experimental Procedure:
-
Coat a 96-well high-binding plate with 100 µL/well of vitronectin solution. Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
Block the plate with 200 µL/well of Blocking Buffer for 2 hours at room temperature.
-
Wash the plate 3 times.
-
Wash the plate 5 times.
-
Add 100 µL of streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 50 µL of 2 M H2SO4 and read absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract background absorbance.
-
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 7. Determination of the vitronectin binding site on plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 9. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology [mdpi.com]
- 10. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Guide to TM5275 and TM5441 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition in Cancer
Mechanism of Action
Comparative Efficacy in Cancer Models
In Vitro Studies
Both TM5275 and TM5441 have demonstrated a dose-dependent decrease in the viability of several human cancer cell lines.[1][12] The half-maximal inhibitory concentration (IC50) values for these compounds vary across different cell lines.[1]
| Cell Line | Cancer Type | TM5275 IC50 (µM) | TM5441 IC50 (µM) |
| HT1080 | Fibrosarcoma | 20.3 | 13.9 |
| HCT116 | Colorectal Carcinoma | 35.8 | 21.6 |
| Daoy | Medulloblastoma | 60.3 | 51.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 20.1 | 9.7 |
| Jurkat | Acute T-cell Leukemia | 31.5 | 25.4 |
| Data sourced from Placencio et al., 2015.[1] |
Studies have shown that both inhibitors induce intrinsic apoptosis in cancer cells.[1] This is evidenced by a dose-dependent increase in caspase 3/7 activity.[1] Notably, TM5441 was found to have a statistically stronger effect on caspase 3/7 activity compared to TM5275 in HT1080 and HCT116 cells.[1] The induction of apoptosis by these compounds is associated with mitochondrial depolarization and is independent of caspase 8 activation, confirming the involvement of the intrinsic pathway.[1]
Furthermore, both TM5275 and TM5441 have been shown to inhibit the branching of endothelial cells in a 3D Matrigel assay, suggesting anti-angiogenic properties.[1] This effect was observed at concentrations that had minimal impact on endothelial cell apoptosis, indicating a more direct anti-angiogenic mechanism.[1]
In Vivo Studies
Due to its more potent apoptotic effect in vitro, TM5441 was selected for in vivo evaluation in mouse xenograft models using HT1080 and HCT116 cells.[1] Oral administration of TM5441 at 20 mg/kg daily resulted in a trend towards slower tumor growth and increased survival, although these results were not statistically significant.[1] However, a significant disruptive effect on the tumor vasculature and an increase in tumor cell apoptosis, as measured by TUNEL staining, were observed in TM5441-treated mice.[1]
Pharmacokinetic studies in mice revealed that a 20 mg/kg oral dose of TM5441 resulted in an average peak plasma concentration of 11.4 µM one hour after administration, with the drug becoming undetectable after 23 hours.[1]
Experimental Protocols
Cell Viability Assay
-
Cell Lines: HT1080, HCT116, Daoy, MDA-MB-231, Jurkat, and others.
-
Treatment: Cells were treated with increasing concentrations of TM5275 or TM5441.
-
Assay: Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Analysis: IC50 values were calculated from dose-response curves.[1][12]
Apoptosis Assays
-
Caspase 3/7 Activity: HT1080 and HCT116 cells were treated with the inhibitors, and caspase 3/7 activity was measured using a luminogenic substrate.[1]
-
Western Blotting: Cleavage of caspases 3, 8, and 9, and PARP was assessed by Western blot analysis of cell lysates.[1]
-
Mitochondrial Depolarization: Changes in mitochondrial membrane potential were measured using a fluorescent dye (e.g., JC-1).[1]
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: HT1080 or HCT116 cells were injected subcutaneously.
-
Treatment: Once tumors reached a palpable size, mice were treated orally with TM5441 (e.g., 20 mg/kg daily) or a vehicle control.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised for analysis of apoptosis (TUNEL staining) and vascularization (e.g., CD31 staining).[1]
Summary and Conclusion
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasminogen activator inhibitor-1 in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TM5441 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of PAI-1 Inhibitors: TM5275 Sodium and Tiplaxtinin
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
In Vitro Efficacy
| Compound | IC50 (PAI-1 Inhibition) | Reference |
| TM5275 sodium | 6.95 µM | [4] |
| Tiplaxtinin | 2.7 µM | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy: Preclinical Thrombosis Models
The antithrombotic effects of both compounds have been evaluated in rodent models of thrombosis. The following tables summarize key efficacy data from these studies.
This compound: Rat Thrombosis Model
| Dose | Effect on Blood Clot Weight | Vehicle Control | Reference |
| 10 mg/kg | 60.9 ± 3.0 mg | 72.5 ± 2.0 mg | [4] |
| 50 mg/kg | 56.8 ± 2.8 mg | 72.5 ± 2.0 mg | [4] |
Tiplaxtinin: Rat Carotid Artery Thrombosis Model
| Dose (oral) | Time to Occlusion (min) | Prevention of Occlusion (%) | Vehicle Control (Time to Occlusion) | Reference |
| 0.3 mg/kg | 32.5 ± 8.7 | 20% | 18.2 ± 4.6 min | [6] |
| 1.0 mg/kg | 46.1 ± 7.0 | 68% | 18.2 ± 4.6 min | [6] |
| 3.0 mg/kg | 41.6 ± 11.3 | 60% | 18.2 ± 4.6 min | [6] |
Tiplaxtinin: Rat Vena Cava Thrombosis Model
| Dose (oral, pretreatment) | Effect on Thrombus Weight | Reference |
| 3 mg/kg | Significant reduction | [5][6] |
| 10 mg/kg | Significant reduction | [5][6] |
| 30 mg/kg | Significant reduction | [5][6] |
Signaling Pathways
Below are diagrams illustrating the proposed mechanisms of action and their impact on relevant signaling pathways.
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (General Protocol)
-
Procedure: a. The test compound at various concentrations is pre-incubated with recombinant human PAI-1 in assay buffer. b. Recombinant human tPA is then added to the mixture. c. After a second incubation period, the chromogenic substrate for tPA is added. d. The absorbance is measured over time using a spectrophotometer. e. The residual tPA activity is calculated, and the IC50 value is determined by plotting the percentage of PAI-1 inhibition against the compound concentration.
In Vivo Rat Thrombosis Model (FeCl3-induced)
This model is frequently used to assess the antithrombotic efficacy of compounds in vivo.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Procedure: a. Animals are anesthetized, and a carotid artery is exposed. b. A baseline blood flow is measured using an ultrasonic flow probe. c. The test compound or vehicle is administered (e.g., orally) at a specified time before injury. d. A filter paper saturated with a ferric chloride (FeCl3) solution is applied to the carotid artery to induce endothelial injury and thrombus formation. e. Blood flow is monitored continuously to determine the time to occlusion. f. At the end of the experiment, the thrombotic segment of the artery can be excised and the thrombus weight measured.
Clinical Development
Tiplaxtinin was advanced to clinical trials but was ultimately unsuccessful due to an unfavorable risk-to-benefit ratio, with concerns about bleeding disorders requiring tight dose control.[7][8]
Information on the clinical trial status of This compound is less definitive in the public domain. While some sources indicate its advancement to clinical trials, others suggest that its successors with improved properties have been the focus of more recent clinical development.[9][10]
Conclusion
References
- 1. Effect of pharmacologic plasminogen activator inhibitor-1 inhibition on cell motility and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Small Molecule PAI-1 Functional Inhibitor Attenuates Neointimal Hyperplasia and Vascular Smooth Muscle Cell Survival by Promoting PAI-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. caymanchem.com [caymanchem.com]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Small Molecule PAI-1 Inhibitors: TM5275 Sodium vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to PAI-1 Inhibition
Comparative Performance of PAI-1 Inhibitors
The following tables summarize the available quantitative data for TM5275 sodium and its alternatives, providing a basis for performance comparison.
Table 1: In Vitro Potency and Binding Affinity
| Compound | IC50 (μM) | Kd (nM) | Notes |
| This compound | 6.95[1] | Not Reported | Orally bioavailable.[2] |
| TM5441 | 13.9 - 51.1[3][4] | Not Reported | Orally bioavailable.[4] |
| Tiplaxtinin (PAI-039) | 2.7[4][5][6] | 480[7] | Orally efficacious.[5] |
| PAI-749 | 0.295 | 254 | Potent and selective antagonist. |
Table 2: Pharmacokinetic Profiles
| Compound | Administration | Species | Tmax | Cmax | Half-life (t1/2) | Bioavailability |
| This compound | 10 mg/kg (oral) | Rat | Not Reported | 17.5 ± 5.2 μM[1] | Not Reported | Favorable profile reported.[8] |
| TM5441 | 20 mg/kg (oral) | Mouse | 1 hour[4] | 11.4 μM[4] | Undetectable after 23 hours[4] | Orally bioavailable.[4] |
| Tiplaxtinin (PAI-039) | 1 mg/kg (oral) | Rat | Not Reported | 0.23 μg/mL | 4.1 hours[7] | 93%[7] |
| 3 mg/kg (oral) | Dog | Not Reported | 2.14 μg/mL | 5.42 hours[7] | 32%[7] | |
| PAI-749 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Mechanism of Action and Selectivity
In Vivo Efficacy
This compound has demonstrated antithrombotic effects in rat models of thrombosis. At doses of 10 and 50 mg/kg, it significantly reduced blood clot weights.[1] The antithrombotic effectiveness of TM5275 at 50 mg/kg was found to be equivalent to 500 mg/kg of ticlopidine.[1]
TM5441 , when administered orally at 20 mg/kg daily to mice with HT1080 and HCT116 xenografts, led to increased tumor cell apoptosis and had a significant disruptive effect on tumor vasculature.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures discussed, the following diagrams are provided.
Caption: Ferric chloride thrombosis model.
Experimental Protocols
PAI-1 Chromogenic Activity Assay
Materials:
-
Recombinant human t-PA
-
Chromogenic t-PA substrate (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Add a fixed concentration of t-PA to each well and incubate for another set period (e.g., 10 minutes) at 37°C.
-
Add the chromogenic t-PA substrate to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader at time zero and then at regular intervals for a specified duration.
-
The rate of substrate cleavage is proportional to the residual tPA activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells in culture (e.g., human cancer cell lines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl3) solution (e.g., 10-50%)
-
Filter paper
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Anesthetize the rat and surgically expose the carotid artery.[12]
-
Administer the test compound (e.g., this compound) or vehicle control, typically via oral gavage or intravenous injection, at a specified time before inducing thrombosis.
-
Place a Doppler flow probe around the carotid artery to monitor blood flow.
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.[12][13]
-
Continuously monitor the blood flow until complete occlusion occurs (defined as zero blood flow) or for a predetermined observation period.
-
The primary endpoint is the time to occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.
Conclusion
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TM5441 - Wikipedia [en.wikipedia.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TM5441, a plasminogen activator inhibitor-1 inhibitor, protects against high fat diet-induced non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. TM5275 prolongs secreted tissue plasminogen activator retention and enhances fibrinolysis on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.8.2. Ferric Chloride-Induced Arterial Thrombosis Model [bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
Comparative Guide to the Antithrombotic Effects of TM5275 Sodium and Ticlopidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Experimental data from animal models indicates that both compounds are effective antithrombotic agents. Notably, in a rat arteriovenous shunt thrombosis model, orally administered TM5275 demonstrated comparable efficacy to ticlopidine at a significantly lower dose.[1]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for TM5275 sodium and ticlopidine.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | Inhibitory Concentration | Reference |
| This compound | Plasminogen Activator Inhibitor-1 (PAI-1) | Cell-free assay | IC50: 6.95 µM | [1] |
| Ticlopidine | ADP-induced Platelet Aggregation | - | While a specific IC50 is not readily available due to its nature as a prodrug requiring metabolic activation to an irreversible inhibitor, studies consistently demonstrate its potent inhibition of ADP-induced platelet aggregation.[2][3][5] | [2][3][5] |
Table 2: Comparative Antithrombotic Efficacy in a Rat Arteriovenous Shunt Thrombosis Model
| Compound | Dose (oral) | Thrombus Weight Reduction | Equivalent Efficacy | Reference |
| This compound | 10 mg/kg | Significant reduction | - | [1] |
| This compound | 50 mg/kg | Significant reduction | Equivalent to 500 mg/kg Ticlopidine | [1] |
| Ticlopidine | 500 mg/kg | Significant reduction | Equivalent to 50 mg/kg TM5275 | [1] |
| Vehicle Control | - | Baseline thrombus weight (72.5 ± 2.0 mg) | - | [1] |
Table 3: Antithrombotic Effects in Other In Vivo Models
| Compound | Model | Species | Dose | Observed Effect | Reference |
| TM5275 | Ferric chloride-induced carotid artery thrombosis | Rat | 3 mg/kg | Equivalent antithrombotic effect to clopidogrel (a ticlopidine analog) at the same dose. | |
| Ticlopidine | Ferric chloride-induced carotid artery thrombosis | Rat | - | Effective in reducing thrombus formation. | [6] |
| TM5275 | Photochemical-induced arterial thrombosis | Monkey | 10 mg/kg | Same antithrombotic effect as clopidogrel at the same dose, without enhanced bleeding. | |
| Ticlopidine | Microvascular thrombogenic model (arterial inversion graft) | Rabbit | - | Significantly increased 1-hour patency rates. | [7] |
| Ticlopidine | Venous thrombosis model (vena cava ligature) | Rat | ED50 = 150 mg/kg/day x 3 days | Significantly and dose-dependently reduced thrombus weight. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to allow for replication and further investigation.
Rat Arteriovenous Shunt Thrombosis Model
This model is utilized to assess the efficacy of antithrombotic agents in preventing thrombus formation under arterial flow conditions.
Experimental Workflow:
Detailed Steps:
-
Animal Preparation: Male CD rats are anesthetized. The left jugular vein and right carotid artery are surgically exposed and cannulated with polyethylene tubing.
-
Shunt Assembly: A length of silicone tubing containing a piece of cotton thread is prepared and filled with saline to prevent air embolism.
-
Drug Administration: this compound (suspended in 0.5% carboxymethyl cellulose solution) or ticlopidine is administered orally by gavage 90 minutes before the initiation of the shunt.
-
Thrombosis Induction: The silicone tubing is connected between the arterial and venous cannulas, allowing blood to flow through the extracorporeal shunt.
-
Thrombus Quantification: After a predetermined period of blood flow, the shunt is disconnected, and the cotton thread containing the formed thrombus is carefully removed. The wet weight of the thrombus is then measured and compared between treatment groups and a vehicle control group.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model assesses the ability of a compound to prevent thrombosis initiated by chemical injury to the arterial endothelium.[8][9]
Experimental Workflow:
Detailed Steps:
-
Animal Preparation: Mice or rats are anesthetized, and a midline cervical incision is made to expose the common carotid artery.
-
Vessel Injury: A piece of filter paper saturated with a specific concentration of ferric chloride (FeCl3) solution is topically applied to the adventitial surface of the carotid artery for a defined period.[10][11][12][13]
-
Thrombosis Monitoring: A Doppler flow probe is placed on the artery, distal to the site of injury, to continuously monitor blood flow.
-
Endpoint Measurement: The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl3 until blood flow ceases.
-
Drug Evaluation: Test compounds are administered at specified times before the FeCl3 application, and their effect on prolonging the TTO is compared to a vehicle control.[10]
Photochemical-Induced Arterial Thrombosis Model
This model induces thrombosis through light-induced endothelial damage in the presence of a photosensitizing dye.[14]
Experimental Workflow:
Detailed Steps:
-
Animal Preparation: Non-human primates (e.g., cynomolgus monkeys) or other suitable animal models are anesthetized, and a target artery is surgically exposed.
-
Photosensitizer Administration: A photosensitizing dye, such as Rose Bengal, is injected intravenously.[14][15]
-
Photochemical Injury: The exposed segment of the artery is then irradiated with a light source of a specific wavelength, which activates the dye.[14][15] This leads to localized endothelial cell injury and the initiation of thrombus formation.
-
Blood Flow Monitoring: Blood flow in the artery is monitored continuously to determine the time until complete occlusion occurs.
-
Therapeutic Evaluation: The efficacy of antithrombotic agents administered prior to the procedure is assessed by their ability to delay or prevent vessel occlusion.
Signaling Pathways
The distinct mechanisms of action of this compound and ticlopidine are rooted in their interaction with different signaling pathways involved in hemostasis and thrombosis.
This compound: Inhibition of the Fibrinolytic Pathway
Ticlopidine: Antagonism of the P2Y12 Receptor Signaling Pathway
Ticlopidine is a prodrug that is metabolized in the liver to an active thiol derivative. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, a key receptor for ADP.[4] By blocking this receptor, ticlopidine prevents the ADP-mediated signaling cascade that leads to platelet activation, degranulation, and aggregation.[17][18][19]
Conclusion
This compound and ticlopidine represent two distinct and effective strategies for antithrombotic therapy. TM5275's mechanism of enhancing the body's natural clot-dissolving system offers a novel approach, while ticlopidine's established role in preventing platelet aggregation has been a cornerstone of antiplatelet therapy. The choice between these or similar agents in a clinical or research setting will depend on the specific thrombotic condition being addressed, the desired mechanism of action, and the safety profile of the compound. The experimental models and data presented in this guide provide a foundation for further comparative studies and the development of next-generation antithrombotic drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of ticlopidine on platelet aggregation, adherence to damaged vessels, thrombus formation and platelet survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thienopyridine ticlopidine selectively prevents the inhibitory effects of ADP but not of adrenaline on cAMP levels raised by stimulation of the adenylate cyclase of human platelets by PGE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ticlopidine facilitates the deaggregation of human platelets aggregated by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. The antithrombotic effects of ticlopidine and aspirin in a microvascular thrombogenic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemically induced thrombosis model in rat femoral artery and evaluation of effects of heparin and tissue-type plasminogen activator with use of this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Image:Fibrinolytic Pathway-MSD Manual Professional Edition [msdmanuals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Efficacy of TM5275 Sodium: A Comparative Analysis of PAI-1 Inhibition
For Immediate Release
Comparative Efficacy of PAI-1 Inhibitors
| Inhibitor | IC50 (μM) | Target | Key Findings |
| TM5275 sodium | 6.95 | PAI-1 | Orally bioavailable, demonstrates antithrombotic effects without significant bleeding risk.[2][3] |
| Tiplaxtinin (PAI-039) | 2.7 | PAI-1 | Orally efficacious and selective inhibitor.[4] |
| TM5441 | 9.7 - 60.3 | PAI-1 | Orally bioavailable, induces apoptosis in cancer cell lines.[2][4][5] |
| Loureirin B | 26.10 | PAI-1 | A flavonoid extracted from Dracaena cochinchinensis.[4][5] |
| Toddalolactone | 37.31 | PAI-1 | A natural coumarin.[4] |
In Vitro and In Vivo Validation of TM5275
Experimental studies have validated the efficacy of TM5275 in various models:
-
In Vitro: In cell-based assays, TM5275 has been shown to decrease the viability of cancer cell lines and suppress the proliferation of activated hepatic stellate cells.[3][6] It also prolongs the retention of tissue plasminogen activator (tPA) on vascular endothelial cells, enhancing fibrinolysis.[3][7]
-
In Vivo: In rat models of thrombosis, oral administration of TM5275 significantly reduced blood clot weight.[3] In mouse models of diabetic nephropathy, TM5275 effectively inhibited albuminuria, mesangial expansion, and extracellular matrix accumulation.[7] Furthermore, in a murine model of chronic obstructive pulmonary disease, its derivative, TM5441, attenuated emphysema and airway inflammation.[6]
Experimental Protocols
Chromogenic PAI-1 Activity Assay
Materials:
-
Tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2444, Glu-Gly-Arg-pNA)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test inhibitor (e.g., TM5275) in the assay buffer.
-
Inhibitor Incubation:
-
Add the different concentrations of the inhibitor to the respective wells.
-
Plasminogen Activator Addition:
-
Add a known, excess amount of tPA or uPA to each well.
-
-
Substrate Reaction:
-
Add plasminogen and the chromogenic plasmin substrate to each well to initiate the reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
Caption: Proposed mechanism of action for this compound.
References
- 1. PAI-1 Assays [practical-haemostasis.com]
- 2. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]
- 3. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Plasminogen Activator Inhibitor-1 Inhibitors Prevent Diabetic Kidney Injury in a Mouse Model | PLOS One [journals.plos.org]
- 8. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 [mdpi.com]
Control Experiments for TM5275 Sodium In Vitro Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Controls in TM5275 In Vitro Research
Comparative Data on In Vitro Controls for TM5275
The following table summarizes the expected outcomes when using TM5275 in comparison to essential positive and negative controls in key in vitro assays. These values are illustrative and may vary depending on the cell line and specific experimental conditions.
| Parameter | TM5275 | Positive Control (Tiplaxtinin/PAI-039) | Negative Control (Vehicle - DMSO) | Rationale for Comparison |
| PAI-1 Inhibition (IC50) | ~6.95 µM[1][6] | ~2.7 µM[2][4] | No inhibition | To confirm the on-target activity of TM5275 and compare its potency against another known PAI-1 inhibitor. |
| Cell Viability (e.g., in cancer cell lines) | Dose-dependent decrease[7][8] | Dose-dependent decrease[4] | No significant effect at corresponding concentrations | To assess the cytotoxic or cytostatic effects of TM5275 and differentiate them from non-specific vehicle effects. |
| Apoptosis Induction | Increased caspase 3/7 activity[8] | Increased apoptosis[2] | No significant change | To determine if the observed decrease in cell viability is due to the induction of programmed cell death. |
| Cell Migration | Inhibition of migration | Inhibition of migration[9] | No significant effect | To evaluate the functional consequence of PAI-1 inhibition on a key cellular process. |
| Fibrinolysis (Clot Lysis Assay) | Enhanced fibrinolysis[7] | Enhanced fibrinolysis | No effect | To directly measure the pro-fibrinolytic effect of TM5275 resulting from PAI-1 inhibition. |
Experimental Protocols
PAI-1 Activity Assay (Chromogenic)
Materials:
-
Recombinant human t-PA
-
Plasminogen
-
Chromogenic plasmin substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of TM5275 and Tiplaxtinin in DMSO. Further dilute in assay buffer to desired concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
In a 96-well plate, add TM5275, Tiplaxtinin, or vehicle (DMSO) to respective wells.
-
Add recombinant human t-PA to all wells and incubate for a further 10-15 minutes.
-
Add plasminogen to all wells. The active t-PA will convert plasminogen to plasmin.
-
Add the chromogenic plasmin substrate.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over 30-60 minutes using a microplate reader.
Cell Viability Assay (MTT or similar)
This assay assesses the effect of TM5275 on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., HT1080 fibrosarcoma)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of TM5275 and Tiplaxtinin in complete culture medium. Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds or vehicle.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Pathways and Workflows
PAI-1 Signaling Pathway
Experimental Workflow for In Vitro PAI-1 Inhibitor Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 8. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pharmacologic plasminogen activator inhibitor-1 inhibition on cell motility and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
TM5275: A Comparative Analysis of Sodium Cross-Reactivity with Other Serpins
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Specificity of TM5275
| Serpin Target | Common Name | Serpin Clade | TM5275 IC50 | Reference |
| SERPINE1 | PAI-1 | E | 6.95 μM | [2] |
| SERPINA1 | α1-antitrypsin | A | > 100 μM (No significant inhibition) | [1] |
| SERPINF2 | α2-antiplasmin | F | > 100 μM (No significant inhibition) | [1] |
| Other Serpins | - | - | Data not publicly available, but expected to be high | - |
Experimental Protocols
The determination of an inhibitor's specificity against a panel of related enzymes like serpins is a critical step in drug development. The following protocols outline the key experiments used to assess the cross-reactivity of compounds like TM5275.
IC50 Determination via Chromogenic or Fluorogenic Assays
This is a standard method to quantify the potency of an inhibitor. The assay measures the enzymatic activity of the target protease in the presence of its serpin inhibitor and varying concentrations of the test compound.
General Protocol:
-
Reagents:
-
Target serine protease (e.g., human tPA)
-
Chromogenic or fluorogenic substrate for the protease
-
Test inhibitor (TM5275) at various concentrations
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)
-
Procedure:
-
A fixed concentration of the serpin is pre-incubated with a dilution series of the test inhibitor for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
The target protease is then added to the mixture, initiating the inhibition reaction between the serpin and the protease.
-
After a second incubation period, the chromogenic or fluorogenic substrate is added.
-
The rate of substrate cleavage is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the serpin's inhibitory activity by 50%.
-
Serpin Specificity Profiling (Counter-Screening)
To assess cross-reactivity, the inhibitor is tested against a panel of other relevant serpins and their respective target proteases.
Principle: The IC50 determination protocol is adapted for other serpin-protease pairs. A high IC50 value for these other serpins indicates high specificity for the primary target.
General Protocol:
-
Selection of Serpins: A panel of serpins from different clades and with diverse physiological roles is chosen (e.g., antithrombin, α1-antitrypsin, C1 inhibitor, etc.).
-
Assay Execution: For each serpin in the panel, the corresponding target protease and its specific substrate are used. The IC50 of the test compound is determined for each serpin-protease interaction as described in the previous protocol.
Visualizations
References
- 1. Novel oral plasminogen activator inhibitor-1 inhibitor TM5275 attenuates hepatic fibrosis under metabolic syndrome via suppression of activated hepatic stellate cells in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
TM5275 Sodium: A Comparative Literature Review of its Efficacy as a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
Table 1: In Vitro Efficacy of TM5275 Sodium and Comparators
| Compound | Target | Assay | IC50 | Cell Line(s) | Reference |
| This compound | PAI-1 | Cell-free assay | 6.95 µM | - | [1] |
| This compound | Cell Viability | CellTiter-Glo | 70-100 µM (at 72h) | ES-2, JHOC-9 (Ovarian) | [2] |
| PAI-039 (Tiplaxtinin) | PAI-1 | tPA-dependent hydrolysis | ~29-32 µM (cell viability) | HT1080, HCT116 | [1] |
Table 2: Preclinical Efficacy of this compound in Thrombosis Models
| Animal Model | Treatment Group | Dose | Primary Outcome | Result | Comparator(s) | Reference |
| Rat Arteriovenous Shunt | TM5275 | 10 mg/kg (oral) | Thrombus Weight | 60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle) | Ticlopidine (500 mg/kg): equivalent efficacy | [1] |
| TM5275 | 50 mg/kg (oral) | Thrombus Weight | 56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle) | Ticlopidine (500 mg/kg): equivalent efficacy | [1] | |
| Rat FeCl3-induced Carotid Artery Thrombosis | TM5275 | 1-10 mg/kg (oral) | Antithrombotic Effect | Equivalent to Clopidogrel | Clopidogrel (3 mg/kg) | [3] |
| Non-human Primate (Cynomolgus Monkey) Photochemically Induced Thrombosis | TM5275 | 10 mg/kg | Total Occlusion Time | 53.9 ± 19.9 min (vs. 119.0 ± 17.4 min in vehicle) | Clopidogrel (10 mg/kg): 39.4 ± 25.8 min | [1] |
| TM5275 | 10 mg/kg | Bleeding Time | No significant increase | Clopidogrel: No significant increase | [1] |
Table 3: Preclinical Efficacy of Tiplaxtinin (PAI-039) in a Rat Venous Thrombosis Model
| Animal Model | Treatment Group | Dose | Primary Outcome | Result | Comparator(s) | Reference |
| Rat Stenosis Model of Venous Thrombosis | Tiplaxtinin | 1 mg/kg (oral) | Thrombus Weight Reduction | 52% decrease vs. control | Lovenox (3 mg/kg, s.c.): 39% decrease | [4] |
| Tiplaxtinin | 5 mg/kg (oral) | Thrombus Weight Reduction | Statistically significant decrease vs. control | - | [4] | |
| Tiplaxtinin | 10 mg/kg (oral) | Thrombus Weight Reduction | 23% decrease vs. control | - | [4] |
Table 4: Preclinical Efficacy of this compound in Hepatic Fibrosis Models
| Animal Model | Treatment Group | Key Findings | Quantitative Data | Reference |
| Rat Choline-deficient L-amino-acid-defined (CDAA) diet-induced Steatohepatitis | TM5275 | Attenuated liver fibrosis development. | Significant reduction in Sirius-Red positive area. | |
| Rat Porcine Serum (PS)-induced Liver Fibrosis in Diabetic Rats | TM5275 | Suppressed the proliferation of activated hepatic stellate cells (HSCs) and collagen synthesis. | Significant decrease in α-SMA positive cells and hydroxyproline content. |
Table 5: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | PAI-1 Expression | TM5275 IC50 (µM) at 72h | Effect of TM5275 (100 µM) | Reference |
| ES-2 | Clear Cell Carcinoma | High | 70-100 | G2/M cell cycle arrest, increased apoptosis | [2] |
| JHOC-9 | Clear Cell Carcinoma | High | 70-100 | Decreased cell viability | [2] |
| SKOV3 | Serous Adenocarcinoma | Moderate | >100 | Relatively insensitive | [2] |
| RMG-1 | Clear Cell Carcinoma | Moderate | >100 | Relatively insensitive | [2] |
| OVCAR-3 | Serous Adenocarcinoma | Low | >100 | Relatively insensitive | [2] |
Signaling Pathways and Experimental Workflows
PAI-1 Signaling and Inhibition by TM5275
Experimental Workflow: Rat Ferric Chloride (FeCl3)-Induced Thrombosis Model
This model is widely used to evaluate the efficacy of antithrombotic agents. A chemical injury is induced to the carotid artery, leading to the formation of a thrombus. The effect of the test compound is assessed by measuring the time to vessel occlusion or the final thrombus weight.
Experimental Workflow: Ovarian Cancer Xenograft Model
This in vivo model is crucial for assessing the anti-tumor efficacy of novel compounds. Human ovarian cancer cells are implanted into immunocompromised mice, and tumor growth is monitored over time following treatment.
Experimental Protocols
Rat Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of orally administered TM5275.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia and Surgery: Rats are anesthetized, and the left common carotid artery is exposed through a midline cervical incision. A flow probe is placed around the artery to monitor blood flow.
-
Drug Administration: TM5275 is administered orally via gavage at doses ranging from 1 to 10 mg/kg. Control animals receive the vehicle. Comparator drugs like clopidogrel (3 mg/kg) are also administered orally.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the surface of the carotid artery for a specified duration to induce endothelial injury and subsequent thrombus formation.
-
Monitoring and Endpoint: Blood flow is continuously monitored. The primary endpoint is the time to complete occlusion of the artery. Alternatively, at a set time point after injury, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.
Data Analysis: The time to occlusion or the thrombus weight in the TM5275-treated group is compared to the vehicle and comparator groups using appropriate statistical tests.
Rat Model of Hepatic Fibrosis
Objective: To assess the anti-fibrotic effect of TM5275 in vivo.
Models:
-
Choline-deficient L-amino-acid-defined (CDAA) diet-induced steatohepatitis: Fischer 344 rats are fed a CDAA diet for several weeks to induce steatohepatitis and fibrosis.
-
Porcine serum (PS)-induced liver fibrosis in diabetic rats: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, receive intraperitoneal injections of porcine serum to induce liver fibrosis.
Procedure:
-
Induction of Fibrosis: Rats are subjected to either the CDAA diet or PS injections for the specified duration.
-
Treatment: TM5275 is administered orally daily.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and liver tissue is collected.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius-Red for collagen deposition. Immunohistochemistry is performed to detect markers of hepatic stellate cell activation (e.g., α-smooth muscle actin, α-SMA).
-
Biochemical Analysis: Liver tissue homogenates are used to measure hydroxyproline content as an indicator of collagen deposition.
Data Analysis: The extent of fibrosis (Sirius-Red staining area), the number of activated stellate cells (α-SMA positive cells), and biochemical markers of fibrosis are compared between the TM5275-treated and control groups.
Ovarian Cancer Xenograft Model
Animals: Immunocompromised mice (e.g., nude or SCID).
Procedure:
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously or orthotopically (into the ovarian bursa) of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors. For orthotopic models, tumor burden can be monitored using non-invasive imaging techniques if the cells are engineered to express a reporter gene (e.g., luciferase).
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated. Further analysis of the tumor tissue can include immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers.
Data Analysis: Tumor growth curves and final tumor weights are compared between the treated and control groups.
Conclusion
References
- 1. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent thrombus resolution due to oral plaminogen activator inhibitor (PAI)-1 inhibition with tiplaxtinin in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Dual HER/VEGF receptor targeting inhibits in vivo ovarian cancer tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of TM5275 Sodium in Diverse Cell Lines: A PAI-1 Inhibitor Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Overview: IC50 Validation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of TM5275 sodium and its analogues, alongside a key alternative, providing a snapshot of their comparative efficacy in different cellular contexts.
| Compound | Cell Line | IC50 (µM) | Assay Type |
| TM5275 | Multiple Human Cancer Cell Lines | 9.7 - 60.3 | Cell Viability |
| (Cell-Free) | 6.95 | Biochemical | |
| TM5441 | Multiple Human Cancer Cell Lines | 9.7 - 60.3 | Cell Viability |
| Tiplaxtinin (PAI-039) | HT-1080 (Fibrosarcoma) | 28.4 | Cell Viability |
| A549 (Lung Carcinoma) | 35.7 | Cell Viability | |
| HCT-116 (Colorectal Carcinoma) | 32.4 | Cell Viability | |
| MDA-MB-231 (Breast Cancer) | 61.5 | Cell Viability | |
| T24 (Bladder Carcinoma) | 43.7 | Cell Viability | |
| UM-UC-14 (Bladder Carcinoma) | 52.8 | Cell Viability | |
| S35225 | (Clot Lysis Assay) | 0.6 | Biochemical |
| (Rat Plasma PAI-1) | 194 | Biochemical | |
| (Human Plasma PAI-1) | 260 | Biochemical |
Mechanism of Action: PAI-1 Signaling Pathway
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of an inhibitor. Below are detailed protocols for common cell viability assays used in the validation of compounds like TM5275.
Cell Viability Assay (MTT/WST-1)
Materials:
-
96-well cell culture plates
-
Selected cell lines (e.g., HT-1080, A549, HCT-116)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of TM5275 and other inhibitors in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours. The viable cells will reduce the WST-1 to a soluble formazan dye.
-
-
Data Acquisition:
-
For MTT assay: After incubation, add a solubilization buffer to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
For WST-1 assay: Measure the absorbance of the colored solution at a wavelength of 450 nm.
-
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines the typical workflow for the validation of TM5275's IC50 in different cell lines.
Safety Operating Guide
Essential Procedures for the Safe Disposal of TM5275 Sodium
Disclaimer: Specific disposal procedures for TM5275 sodium are not publicly available. This guide provides a general operational and disposal plan for reactive sodium compounds. Researchers, scientists, and drug development professionals must obtain and adhere to the specific instructions provided in the Safety Data Sheet (SDS) for this compound and consult with their institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.
This document is intended to supplement, not replace, official institutional and regulatory protocols. Adherence to proper safety and disposal guidelines is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to work in a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (Nitrile gloves are often recommended, but consult the manufacturer's compatibility chart).[1]
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe footwear.[1][2]
Step-by-Step Disposal Protocol for Reactive Sodium Compounds
This protocol outlines a chemical quenching process designed to safely neutralize small quantities of reactive sodium compounds. The principle is to react the sodium compound sequentially with alcohols of increasing reactivity, followed by water, to control the exothermic reaction and the release of flammable hydrogen gas.
Equipment and Reagents:
-
Reaction flask (appropriately sized for the quantity of waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Ice bath
-
Anhydrous isopropanol or tert-butanol
-
Ethanol
-
Methanol
-
Deionized water
-
pH paper or meter
Procedure:
-
Preparation:
-
Initial Quenching (Least Reactive Alcohol):
-
Sequential Quenching (More Reactive Alcohols):
-
Final Quenching (Water):
-
Neutralization and Waste Collection:
-
Allow the mixture to stir for several hours to ensure the reaction is complete.[4][5]
-
Check the pH of the resulting solution. Neutralize if necessary with a dilute acid.
-
The final solution should be placed in a clearly labeled hazardous waste container for disposal through your institution's EHS office.[7][8]
-
Data Presentation
The following table summarizes key quantitative parameters for the quenching of sodium metal, which can serve as a general guideline. These values must be adjusted based on the specific reactivity and quantity of this compound.
| Parameter | Guideline | Rationale |
| Initial Quenching Agent | Isopropanol or tert-butanol | Slower reaction rate provides better control over heat and hydrogen gas evolution. |
| Quenching Progression | Isopropanol -> Ethanol -> Methanol -> Water | Gradually increases the reactivity of the quenching agent to ensure a controlled reaction.[4][5] |
| Reaction Temperature | Maintained at a low temperature using an ice bath. | To control the exothermic reaction and prevent uncontrolled boiling or fire.[1] |
| Final Waste | Aqueous/alcoholic solution, neutralized. | To be disposed of as hazardous waste in accordance with institutional and local regulations.[7] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound, emphasizing critical decision points and safety checks.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 5. Newsletter 3 [chem.ucla.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
